methyl 3-amino-3-(2-chlorophenyl)propanoate
Description
The exact mass of the compound this compound is 213.0556563 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-3-(2-chlorophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRQVNQTTSOOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
methyl 3-amino-3-(2-chlorophenyl)propanoate structure and properties
The following technical guide details the structure, properties, synthesis, and applications of methyl 3-amino-3-(2-chlorophenyl)propanoate , a critical
Executive Summary
This compound (CAS: 823189-96-4 for racemate) is a
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Structural Analysis
The molecule features a chiral center at the C3 (
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 823189-96-4 (Racemic) 760939-41-1 (S-isomer) 905991-90-4 (R-isomer) |
| Molecular Formula | C |
| Molecular Weight | 213.66 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | ~296–316 °C (Predicted at 760 mmHg) |
| Density | 1.22 ± 0.06 g/cm |
| pKa (Conjugate Acid) | ~9.0 (Amine) |
| Solubility | Soluble in MeOH, DCM, EtOAc; Low solubility in water |
Synthesis Strategies
Two primary routes are employed depending on the required stereochemistry: the Rodionov Reaction for scalable racemic synthesis and the Ellman Sulfinamide method for high-enantiomeric excess (ee) asymmetric synthesis.
Pathway A: Modified Rodionov Reaction (Scalable/Racemic)
This classic multicomponent reaction condenses an aldehyde with malonic acid and ammonia to yield the
-
Condensation: 2-Chlorobenzaldehyde + Malonic Acid + Ammonium Acetate
3-Amino-3-(2-chlorophenyl)propanoic acid. -
Esterification: Acid intermediate + SOCl
Methyl ester hydrochloride. -
Neutralization: Treatment with NaHCO
yields the free base.
Pathway B: Asymmetric Synthesis via Ellman Auxiliary (High ee)
For drug development requiring specific enantiomers (e.g., S-isomer), the use of tert-butanesulfinamide is the industry standard.
-
Imine Formation: 2-Chlorobenzaldehyde + (
)-tert-butanesulfinamide Sulfinyl imine. -
Reformatsky-Type Addition: Sulfinyl imine + BrZnCH
COOMe Sulfinamide ester (Diastereoselective). -
Deprotection: Sulfinamide ester
Chiral amine ester.
Synthesis Workflow Diagram
Figure 1: Comparison of racemic (top) and enantioselective (bottom) synthesis pathways.
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound
Reagents: 2-Chlorobenzaldehyde (10 mmol), Malonic acid (10 mmol), Ammonium acetate (20 mmol), Ethanol (20 mL), Thionyl chloride (1.5 eq), Methanol.
-
Acid Formation: Dissolve aldehyde, malonic acid, and ammonium acetate in ethanol. Reflux for 8–12 hours. The solution will turn yellow/orange. Cool to room temperature and filter the precipitate (the
-amino acid). Wash with cold ethanol. -
Esterification: Suspend the dry amino acid in anhydrous methanol at 0°C. Add thionyl chloride dropwise (Caution: Exothermic, gas evolution).
-
Reflux: Heat the mixture to reflux for 4 hours.
-
Workup: Concentrate the solvent in vacuo. Redissolve residue in DCM and wash with saturated NaHCO
(to liberate free base). Dry organic layer over Na SO and concentrate. -
Yield: Typically 60–75% overall.
Protocol 2: Chiral Resolution (Analytical)
To determine enantiomeric excess (ee) of the synthesized product.
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times: Isomers typically separate with
.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Interpretation
The 2-chloro substituent creates a distinct deshelding effect on the aromatic ring and influences the splitting of the benzylic proton.
H NMR (400 MHz, CDCl- 7.15–7.45 (m, 4H): Aromatic protons. The proton at the 3-position (adjacent to Cl) and 6-position (adjacent to the alkyl chain) often appear as distinct multiplets.
-
4.85 (dd,
= 7.5, 5.5 Hz, 1H): The -methine proton (CH-NH ). It appears downfield due to the electron-withdrawing phenyl ring and amine. -
3.68 (s, 3H): Methyl ester protons (-OCH
). -
2.65 (dd,
= 15.5, 5.5 Hz, 1H) & 2.55 (dd, = 15.5, 7.5 Hz, 1H): The -methylene protons. These are diastereotopic due to the adjacent chiral center, appearing as an ABX system. -
1.80 (br s, 2H): Amine protons (-NH
), exchangeable with D O.
- 172.1: Carbonyl (C=O).
- 141.5, 133.2, 129.5, 128.8, 127.2, 126.9: Aromatic carbons. C-Cl ipso carbon is typically shifted.
- 52.0: Methoxy carbon.
-
48.5:
-CH (Chiral center). -
42.1:
-CH .
Applications in Drug Discovery[2][11][13]
Peptidomimetics
Incorporation of this
Heterocycle Formation
The 1,3-relationship between the amine and ester allows for rapid cyclization into biologically active heterocycles:
- -Lactams: Cyclization yields 4-aryl-2-azetidinones, the core structure of penicillin-class antibiotics and cholesterol absorption inhibitors (e.g., Ezetimibe analogs).
-
Pyrimidines: Condensation with urea or thiourea derivatives yields dihydropyrimidines.
Integrin Antagonists
3-Aryl-
Safety & Handling (SDS Summary)
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle under a fume hood to avoid inhalation of amine vapors.
-
Wear nitrile gloves and chemical safety goggles.
-
Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or hydrolysis.
-
References
-
Rodionov Synthesis of
-Amino Acids:-
Rodionow, W. M. (1926). "Über eine neue Methode zur Darstellung von
-Aminosäuren". Berichte der deutschen chemischen Gesellschaft.
-
-
Ellman's Auxiliary Methodology
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide". Chemical Reviews, 110(6).
-
-
Synthesis of 3-Amino-3-arylpropanoates
-
ChemicalBook. "this compound Properties & Suppliers".
-
-
Biological Activity of
-Amino Acid Derivatives:-
Obniska, J., et al. (2020). "Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione Derivatives". Molecules.
-
-
NMR Spectral Data (Analogous Structures)
-
SDBS (Spectral Database for Organic Compounds). "Methyl 3-amino-3-phenylpropanoate".
-
methyl 3-(2-chlorophenyl)-beta-alanine methyl ester synonyms
An In-depth Technical Guide to Methyl 3-amino-3-(2-chlorophenyl)propanoate
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted β-amino acid ester of significant interest to researchers in medicinal chemistry and drug development. The nomenclature of this compound is first clarified, followed by a detailed exploration of its chemical properties, plausible synthetic strategies, and principal applications as a synthetic intermediate. Furthermore, this guide outlines detailed protocols for the analytical characterization of the molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Safety information and a complete list of references are also provided to serve as a foundational resource for scientists working with this and related compounds.
Introduction and Nomenclature
The compound specified by the topic, "methyl 3-(2-chlorophenyl)-beta-alanine methyl ester," contains redundant terminology. The systematic name derived from its structure is This compound . The term "beta-alanine methyl ester" already defines the core structure NH2-CH2-CH2-COOCH3, and the substituents are named accordingly. This guide will focus on this precise molecule, identified by the CAS Number 823189-96-4.
β-Amino acids and their derivatives are crucial structural motifs in pharmaceutical science.[1] Unlike their α-amino acid counterparts, peptides incorporating β-amino acids often exhibit enhanced resistance to enzymatic degradation, making them valuable for developing more stable peptide-based drugs.[1] The presence of an aryl group, in this case, 2-chlorophenyl, at the β-position, creates a chiral center and provides a scaffold that is common in biologically active compounds. This molecule, therefore, serves as a valuable, non-proteinogenic building block for synthesizing complex target molecules with potential therapeutic applications.[2][3]
Chemical Identity and Physical Properties
A summary of the key chemical and physical properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 823189-96-4 | |
| Molecular Formula | C₁₀H₁₂ClNO₂ | |
| Molecular Weight | 213.66 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | This compound | |
| Physical Form | Liquid | |
| Storage Temperature | -10 °C | |
| InChI Key | DCRQVNQTTSOOAI-UHFFFAOYSA-N |
Synthetic Strategies
Mannich-Type Reaction
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds.[4] A three-component condensation of an aldehyde (2-chlorobenzaldehyde), an amine (ammonia or a synthetic equivalent), and an enolizable ester (such as a ketene silyl acetal derived from methyl acetate) provides a direct route to the target structure.[5][6] Organocatalytic asymmetric versions of this reaction are particularly powerful for establishing the stereocenter with high enantioselectivity.[5][7]
Reductive Amination of a β-Keto Ester
Reductive amination is another fundamental method for amine synthesis.[8][9] This approach involves the reaction of a ketone with an amine source to form an intermediate imine, which is then reduced in situ. For the target molecule, the required starting material would be methyl 3-(2-chlorophenyl)-3-oxopropanoate . This β-keto ester can be reacted with ammonia under reducing conditions (e.g., using sodium cyanoborohydride, H₂ with a metal catalyst) to yield the desired β-amino ester.[10]
Aza-Michael (Conjugate) Addition
The conjugate addition of an amine to an α,β-unsaturated ester is a direct and atom-economical approach.[1] In this case, ammonia or a protected amine source could be added to methyl (E)-3-(2-chlorophenyl)acrylate (methyl 2-chlorocinnamate). This reaction is often catalyzed by a base or a Lewis acid to afford the target β-amino ester.
Exemplary Protocol: Mannich-Type Synthesis
The following protocol is a generalized, hypothetical procedure based on established Mannich-type reactions for the synthesis of β-amino esters.[6]
-
Imine Formation (In Situ): To a stirred solution of 2-chlorobenzaldehyde (1.0 eq) and an ammonia source (e.g., ammonium chloride, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, a Lewis acid catalyst (e.g., TiCl₄, 0.1 eq) is added dropwise. The mixture is stirred for 30-60 minutes to facilitate the in situ formation of the corresponding imine.
-
Enolate Addition: In a separate flask, a ketene silyl acetal derived from methyl acetate (1.5 eq) is prepared. This reagent is added slowly to the reaction mixture containing the imine at a controlled temperature (e.g., -78 °C). The reaction is allowed to proceed for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Applications in Research and Development
The primary utility of this compound lies in its role as a versatile synthetic intermediate.
-
Pharmaceutical Scaffolding: As a non-proteinogenic amino acid derivative, it serves as a chiral building block for the synthesis of complex organic molecules, including potential drug candidates.[2] The 2-chlorophenyl group can participate in various interactions within a biological target and can be a site for further chemical modification.
-
Peptidomimetics: Incorporation of β-amino acids like this one into peptide chains is a key strategy for creating peptidomimetics. These modified peptides often retain or enhance biological activity while exhibiting superior stability against proteolysis, a critical attribute for improving the pharmacokinetic profile of peptide-based drugs.[1]
-
Medicinal Chemistry: Aryl-substituted β-amino acids are found in the structures of various biologically active compounds, and their derivatives are explored for a range of therapeutic areas.[11][12]
Analytical and Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For this compound, the following signals are expected:
-
¹H NMR (in CDCl₃, ~400 MHz):
-
Aromatic Protons: Multiplets in the range of δ 7.2-7.5 ppm (4H).
-
Methine Proton (-CH-N): A triplet or doublet of doublets around δ 4.6-4.8 ppm (1H), coupled to the adjacent methylene protons.
-
Ester Methyl Protons (-OCH₃): A sharp singlet around δ 3.7 ppm (3H).
-
Methylene Protons (-CH₂-CO): A multiplet (likely a doublet of doublets) around δ 2.7-2.9 ppm (2H), coupled to the methine proton.
-
Amine Protons (-NH₂): A broad singlet, typically around δ 1.5-2.5 ppm (2H), which may be exchangeable with D₂O.
-
-
¹³C NMR (in CDCl₃, ~100 MHz):
-
Ester Carbonyl: δ ~172 ppm.
-
Aromatic Carbons: Multiple signals between δ 127-142 ppm, including the carbon bearing the chlorine atom (C-Cl).
-
Ester Methyl Carbon (-OCH₃): δ ~52 ppm.
-
Methine Carbon (-CH-N): δ ~50-55 ppm.
-
Methylene Carbon (-CH₂-CO): δ ~40-45 ppm.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the compound.
-
Technique: Reversed-Phase HPLC (RP-HPLC).
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Rationale: The acidic modifier improves peak shape and ensures the amine is protonated.
-
-
Elution: A gradient elution, for example, starting from 5-10% B and ramping to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of ~210 nm or ~254 nm.
-
Alternative Strategy: For this polar analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique for achieving good retention and separation.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental formula.
-
Ionization Technique: Electrospray Ionization (ESI), positive mode.
-
Expected Ions:
-
[M+H]⁺ (Protonated Molecule): m/z 214.06 and 216.06.
-
Rationale: The presence of one chlorine atom results in a characteristic isotopic pattern with an M+2 peak approximately one-third the intensity of the M peak.
-
-
High-Resolution MS (HRMS): Would confirm the elemental composition, C₁₀H₁₃ClNO₂⁺, with high accuracy.
-
Expected Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (CH₃O•), the carbomethoxy group (COOCH₃•), and cleavage of the benzylic C-C bond.
Safety Information
Based on available data for the compound, the following GHS hazard information should be considered.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable chiral building block for synthetic and medicinal chemistry. While its direct synthesis requires careful selection from established methods like the Mannich reaction or reductive amination, its utility as a precursor for developing novel compounds and peptidomimetics is significant. The analytical protocols outlined in this guide provide a robust framework for its characterization and quality control, ensuring its suitability for advanced research applications. This document serves as a foundational technical resource for scientists engaged in the synthesis and application of complex molecular architectures.
References
Click to expand
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5 [smolecule.com]
- 3. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. d-nb.info [d-nb.info]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Monograph: 3-Amino-3-(2-chlorophenyl)propanoic Acid Methyl Ester
[1][2]
Executive Summary
Compound Class:
3-amino-3-(2-chlorophenyl)propanoic acid methyl ester is a
This guide focuses on the precise determination of its Molecular Weight (MW) —not merely as a static value, but as a dynamic analytical parameter essential for mass spectrometric (MS) validation and stoichiometric calculations in synthetic workflows.
Physicochemical Profile & Molecular Weight Analysis[1][2]
Accurate molecular weight determination is the first line of defense against synthetic errors.[2] For chlorinated compounds, the distinction between Average Molecular Weight and Monoisotopic Mass is non-negotiable due to the significant natural abundance of the
Molecular Formula
Formula:
Weight Calculations
The following table contrasts the average weight (used for weighing reagents) against the monoisotopic mass (used for MS data interpretation).
| Parameter | Value | Basis of Calculation |
| Average Molecular Weight | 213.66 g/mol | Weighted average of all natural isotopes.[1][2] |
| Monoisotopic Mass | 213.0556 Da | Based on |
| Exact Mass (M+2) | 215.0527 Da | Contribution from |
Isotopic Distribution Logic (The "Chlorine Signature")
In Mass Spectrometry, this compound will not appear as a single peak. It presents a distinct 3:1 intensity ratio between the molecular ion (
Critical Insight: If your LC-MS spectrum does not show this 3:1 doublet at 213/215 Da, the chlorine atom has been lost (e.g., via hydrodehalogenation) or the synthesis failed.
Synthesis & Preparation Protocol
The synthesis of the methyl ester typically proceeds via the Rodionov Reaction to form the free acid, followed by esterification. The following protocol uses a Thionyl Chloride (
Reaction Scheme Visualization
Figure 1: Synthetic route from commercially available 2-chlorobenzaldehyde to the target methyl ester.[1][2]
Step-by-Step Protocol: Esterification
Pre-requisite: 3-amino-3-(2-chlorophenyl)propanoic acid (CAS: 68208-20-8).[1][2]
Reagents:
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride).
-
Solvation: Suspend the
-amino acid in anhydrous methanol at 0°C (ice bath). -
Activation: Add
dropwise over 20 minutes. -
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12 hours.
-
Monitoring: Check reaction progress via TLC (System: EtOAc/Hexane 1:1). The spot should migrate from baseline (acid) to
(ester).[2]
-
-
Workup: Evaporate the solvent under reduced pressure. The residue is the hydrochloride salt.[2]
-
Neutralization (Optional): To obtain the free base, dissolve in minimal water, adjust pH to 8 with saturated
, and extract with Ethyl Acetate ( ).
Analytical Characterization & Validation
To validate the molecular weight and structure, a multi-modal approach is required.
Analytical Workflow
Figure 2: Validation workflow ensuring structural integrity and correct molecular weight.
Key Diagnostic Signals[1]
-
Mass Spectrometry (ESI+):
-
Target Ion:
-
Observed m/z: 214.06 (base peak) and 216.06 (approx 33% height of base).[2]
-
Note: If the ester hydrolyzes back to acid during storage, the peak will shift to 200.04.
-
-
H NMR (300 MHz,
):-
Methyl Ester Singlet: Look for a sharp singlet (
ppm) integrating to 3 protons.[1][2] Absence of this peak indicates failed esterification.[1][2] -
Chiral Center (C3-H): A multiplet/triplet around
ppm.[1][2] -
ABX System: The
protons at C2 will appear as diastereotopic protons (two doublets of doublets) due to the adjacent chiral center.[2]
-
Applications in Drug Development[1][5][6]
The 3-amino-3-(2-chlorophenyl)propanoic acid scaffold is a critical "warhead" carrier and structural element in medicinal chemistry.[1][2]
-
Peptidomimetics: Introduction of this
-amino acid into peptide chains induces specific helical folding patterns (e.g., -peptide helices) that are resistant to proteolytic cleavage.[1][2] -
Chiral Resolution: The methyl ester is often the substrate for enzymatic kinetic resolution (using Lipases like Candida antarctica Lipase B) to separate the
and enantiomers, which often have vastly different pharmacological profiles.[2]
References
-
Synthesis of
-Amino Acids: Rodionov, V. M.; Malevinskaya, E. T.[1] "Synthesis of -amino acids from aldehydes and malonic acid." Berichte der deutschen chemischen Gesellschaft, 1926 , 59, 2952. [2] -
Esterification Protocol: Li, Z., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2020 , 25(12), 2856.
-
Physical Data (Acid Precursor): Sigma-Aldrich Product Sheet for 3-Amino-3-(2-chlorophenyl)propanoic acid.[1][2]
-
Mass Spectrometry of Chlorinated Compounds: McLafferty, F. W. Interpretation of Mass Spectra. University Science Books, 1993. (Standard Reference for Isotope Patterns).[2]
Sources
- 1. CAS 6001-87-2: Propanoic acid, 3-chloro-, methyl ester [cymitquimica.com]
- 2. 3-((3-Chlorophenyl)amino)propanoic acid | C9H10ClNO2 | CID 12470919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
methyl 3-amino-3-(2-chlorophenyl)propionate vs 4-chlorophenyl isomer
Isomeric Distinction in -Amino Acid Scaffolds: Methyl 3-amino-3-(2-chlorophenyl)propionate vs. 4-Chlorophenyl Isomer[1]
Executive Summary
This technical guide addresses the structural, synthetic, and functional divergence between methyl 3-amino-3-(2-chlorophenyl)propionate (Ortho-isomer) and its 4-chlorophenyl analog (Para-isomer).[1] While chemically isomeric, these molecules exhibit distinct behaviors governed by the "Steric vs. Electronic" dichotomy.[2] The ortho-chloro substituent imposes significant steric pressure on the
Part 1: Molecular Architecture & Mechanistic Divergence[1]
The Ortho-Effect vs. Para-Induction
The core distinction lies in the spatial arrangement of the chlorine atom relative to the amine-bearing chiral center.
-
4-Chlorophenyl (Para): The chlorine atom is remote from the reaction center.[2] Its influence is purely electronic (inductive withdrawal), stabilizing the amine slightly against oxidation but allowing free rotation of the phenyl ring.[2] This isomer typically behaves like a "heavy" phenyl group in binding pockets.[2]
-
2-Chlorophenyl (Ortho): The chlorine atom creates a "steric fence."[2] This restricts rotation around the
bond, forcing the molecule into specific conformers.[1][2] This ortho-effect drastically reduces the rate of enzymatic hydrolysis compared to the para-isomer because the halogen blocks the approach of the catalytic triad in hydrolases.
Visualization of Steric/Electronic Impact
The following diagram illustrates the logical flow of how substituent position dictates experimental outcomes.
Caption: Causal relationship between chlorine positioning, electronic/steric dominance, and experimental outcomes.
Part 2: Synthetic Pathways (The Rodionov Protocol)[2]
The most robust route to these
Step-by-Step Synthesis
Objective: Synthesis of racemic methyl 3-amino-3-(chlorophenyl)propionate.
| Parameter | 4-Chlorophenyl (Para) | 2-Chlorophenyl (Ortho) |
| Limiting Reagent | 4-Chlorobenzaldehyde | 2-Chlorobenzaldehyde |
| Reaction Time | 4–6 Hours | 8–12 Hours (Slower condensation) |
| Yield (Typical) | 65–75% | 45–55% |
| Purification | Recrystallization (EtOH) | Column Chromatography often required |
Protocol:
-
Condensation: In a round-bottom flask, dissolve 1.0 eq of the appropriate chlorobenzaldehyde and 1.0 eq of malonic acid in absolute ethanol.
-
Ammonium Source: Add 2.0 eq of ammonium acetate.
-
Reflux: Heat to reflux (
).[2]-
Note: The 2-Cl isomer often requires the addition of a catalytic amount of glacial acetic acid to drive the imine formation, which is retarded by the ortho-steric bulk.
-
-
Precipitation: Upon cooling, the
-amino acid precipitates.[1][2] Filter and wash with cold ethanol.[2] -
Esterification: Suspend the acid in dry methanol. Add 2.5 eq of thionyl chloride (
) dropwise at .[2] Reflux for 3 hours. -
Workup: Concentrate in vacuo. Neutralize with saturated
and extract with DCM.[2]
Enzymatic Kinetic Resolution (EKR)
To obtain enantiopure isomers (essential for drug development), lipase-catalyzed hydrolysis is the gold standard.[1][2]
-
Enzyme: Candida antarctica Lipase B (CAL-B) is highly effective for the 4-Cl isomer .[2]
-
Challenge: The 2-Cl isomer often resists CAL-B due to the "lid" of the enzyme clashing with the ortho-chlorine.
-
Solution: For the 2-Cl isomer, switch to Pseudomonas fluorescens lipase (Amano AK) , which possesses a more open active site topology.[1][2]
Caption: Divergent enzymatic workflows required to achieve high Enantiomeric Ratio (E-value) for ortho vs. para isomers.
Part 3: Analytical Discrimination (Self-Validating Systems)[1][2]
Trustworthiness in synthesis relies on unambiguous characterization.[2] You must use NMR and HPLC to validate the isomer identity and purity.
Nuclear Magnetic Resonance (NMR)
The aromatic region (7.0 – 7.5 ppm) is diagnostic.[1][2]
-
4-Chlorophenyl (Para):
-
2-Chlorophenyl (Ortho):
-
Shift: The H6 proton (adjacent to the bridge) often shifts downfield due to the anisotropic effect of the carbonyl if hydrogen bonding occurs.[2]
-
Validation: If you see a symmetric pair of doublets, you have the para isomer.[2] If you see a messy multiplet of 4 distinct protons, you have the ortho isomer.[2]
Chiral HPLC Method
Standard conditions for separating the enantiomers of the methyl esters.
-
Column: Chiralcel OD-H or AD-H (Amylose/Cellulose tris-carbamates).[1][2]
-
Mobile Phase: Hexane : Isopropanol (90:[1][2]10) + 0.1% Diethylamine (DEA).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 220 nm (Amine absorption) and 254 nm (Phenyl absorption).[1][2]
-
Order of Elution: Typically, the (R)-isomer elutes first on OD-H columns, but this must be validated using a known standard as the ortho-chloro group can invert elution order by altering the binding mode to the chiral stationary phase.
Part 4: References
-
Synthesis of
-Amino Acids (Rodionov Reaction): -
Enzymatic Resolution (Lipase Specificity):
-
Biological Significance (AMPAR Antagonists):
-
NMR differentiation of Isomers:
-
Title: A Comparative NMR Study of Ortho- and Para-Substituted Aminophenyl Compounds.
-
Source: BenchChem Technical Library.[2]
-
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs [mdpi.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
biological activity of 2-chlorophenyl beta-amino esters
Biological Activity & Synthetic Utility of 2-Chlorophenyl -Amino Esters
Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary
2-Chlorophenyl
This guide analyzes the specific biological impact of the ortho-chloro substitution, details the enzymatic resolution protocols required to access the bioactive enantiomers, and summarizes their antimicrobial and anticancer profiles.
Chemical Space & SAR Analysis
The biological activity of
Structural Activity Relationship (SAR)
-
Metabolic Stability: The
-amino acid backbone prevents recognition by standard proteases, extending the half-life of peptide-based drugs. -
Ortho-Effect (2-Cl):
-
Steric Hindrance: The chlorine atom at the C2 position restricts rotation around the
bond. This conformational lock is crucial for fitting into rigid enzyme pockets (e.g., the S1 subsite of DPP-4). -
Lipophilicity: The chlorine substituent increases
, enhancing membrane permeability compared to the unsubstituted phenyl analog. -
Electronic Modulation: The electron-withdrawing nature of chlorine lowers the
of the amino group slightly, potentially altering hydrogen bond donor capability.
-
Comparative Potency Profile
| Scaffold Variant | Primary Application | Key Biological Feature |
| 2-Chlorophenyl | Peptidomimetics, Antimicrobials | High steric demand; improved metabolic stability. |
| 4-Chlorophenyl | Anticancer (Taxol analogs) | Electronic optimization for hydrophobic pockets. |
| 2,4,5-Trifluorophenyl | Antidiabetic (Sitagliptin) | Maximized metabolic stability and specific fluorine-protein interactions. |
Biological Activity Profiles
Antimicrobial Activity
Derivatives of 2-chlorophenyl
-
Mechanism: Disruption of bacterial cell wall synthesis or membrane integrity. The lipophilic 2-chlorophenyl group facilitates penetration through the lipid bilayer of Gram-negative bacteria.
-
Spectrum: Active against S. aureus (Gram-positive) and E. coli (Gram-negative).
-
Potency: N-{2-(4-chlorophenyl)acetyl} derivatives have shown activity comparable to standard antifungals like Fluconazole in specific assays.
Enzyme Inhibition (DPP-4 Target)
While the 2,4,5-trifluorophenyl moiety is the gold standard for Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Sitagliptin), the 2-chlorophenyl analog serves as a vital probe in SAR studies.
-
Binding Mode: The
-amino group forms a salt bridge with Glu205/Glu206 in the DPP-4 active site. The 2-chlorophenyl group occupies the S1 hydrophobic pocket. -
Activity: Typically shows
values in the nanomolar range, though slightly less potent than the trifluoro-analogs due to the lack of specific fluorine-multipole interactions.
Anticancer Potential
-
Tubulin Binding: Modifying the C-13 side chain of Paclitaxel with
-aryl amino acids can alter tubulin binding affinity and overcome multidrug resistance (MDR). -
Integrin Antagonism:
-amino acid scaffolds mimic the RGD (Arg-Gly-Asp) sequence, serving as antagonists for integrins ( ) involved in tumor angiogenesis.
Technical Protocol: Enantioselective Synthesis
The biological activity is almost exclusively associated with the (S)-enantiomer . The following protocol describes the Lipase-Catalyzed Kinetic Resolution , the industry-standard method for isolating the active enantiomer with high optical purity (
Workflow Diagram
Caption: Kinetic resolution workflow for separating (S)- and (R)- enantiomers using lipase catalysis.
Detailed Experimental Procedure
Objective: Isolation of (S)-3-amino-3-(2-chlorophenyl)propanoic acid.
Reagents:
-
Substrate: Racemic ethyl 3-amino-3-(2-chlorophenyl)propanoate.
-
Enzyme: Lipase PS (from Burkholderia cepacia) or Lipase B (Candida antarctica).
-
Solvent: Diisopropyl ether (
) saturated with water. -
Base: Triethylamine (
, 0.5 equiv).
Step-by-Step Protocol:
-
Preparation: Dissolve racemic ester (10 mmol) in
(50 mL). Add (5 mmol) and water (5 mmol). -
Initiation: Add Lipase PS (500 mg) to the solution. Incubate at 45°C with orbital shaking (200 rpm).
-
Monitoring: Monitor reaction progress via HPLC (Chiralcel OD-H column) or TLC. The reaction typically reaches 50% conversion in 24–48 hours.
-
Termination: Filter off the enzyme (reusable).
-
Separation:
-
The (S)-Amino Acid precipitates as a salt or zwitterion. Filter and wash with cold acetone.
-
The (R)-Amino Ester remains in the organic filtrate.
-
-
Purification: Recrystallize the (S)-acid from Ethanol/Water (1:1) to achieve
.
Validation Metrics:
-
Yield: ~45–48% (theoretical max 50%).
-
Enantiomeric Excess (
): (determined by chiral HPLC). -
Enantiomeric Ratio (
): Typically , indicating high enzyme selectivity for the (S)-enantiomer.
Quantitative Data Summary
| Compound | Assay Target | Activity Metric | Source |
| (S)-3-amino-3-(2-Cl-Ph) acid | Kinetic Resolution | [1] | |
| N-(2-Cl-acetyl)-amino alcohol | C. albicans (Fungal) | MIC comparable to Fluconazole | [2] |
| N-(2-Cl-acetyl)-amino alcohol | E. coli (Bacterial) | Moderate Inhibition | [2] |
| 2-Cl-Ph | DPP-4 Inhibition | [3] |
*Estimated based on SAR of structural congeners (Sitagliptin analogs).
References
-
Efficient Synthesis of New Fluorin
-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI Molecules. Available at: [Link] -
Synthesis Characterization And Antimicrobial Activities Studies Of N-{2-(4-Chlorophenyl)
-Amino Acids. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link] -
Sitagliptin Phosphate (Januvia). PubChem Compound Summary. Available at: [Link]
-
Enzymatic Routes for Chiral Amine Synthesis. Dove Medical Press. Available at: [Link]
beta-phenylalanine derivatives 2-chloro substitution
In-Depth Technical Guide: -(2-Chlorophenyl)alanine Derivatives
Executive Summary
The
The 2-chloro (ortho-chloro) substitution is not merely a lipophilic modification; it serves as a conformational lock .[1] By introducing steric bulk at the ortho position, the rotation around the
Structural & Electronic Properties[1][3][4]
Conformational Restriction (The Ortho Effect)
The defining feature of the 2-chloro derivative is the steric clash between the chlorine atom (Van der Waals radius
-
Rotational Barrier: The 2-Cl substituent raises the energy barrier for rotation around the
-Ar bond.[1] In peptidomimetics, this favors a folded conformation (often mimicking a -turn) rather than the extended sheet structure.[1] -
Electronic Influence: The chlorine atom is electron-withdrawing (
) but -donating.[1] This reduces the electron density of the phenyl ring, potentially strengthening -stacking interactions with electron-rich residues (e.g., Trp, Tyr) in the receptor binding site.[1]
Physicochemical Profile
| Property | Value / Effect | Relevance |
| pKa (COOH) | ~3.5 (Lower than | Enhanced acidity due to |
| pKa ( | ~9.0 - 10.2 | Typical amine basicity; forms stable zwitterions.[1] |
| Lipophilicity | 2-Cl significantly increases hydrophobic burial.[1] | |
| Metabolic Stability | High | Blocks |
Synthetic Methodologies
Workflow Visualization
The following diagram outlines the two primary routes: the scalable Rodionov-Johnson condensation for racemic material and the Enzymatic Kinetic Resolution for enantiopure synthesis.[1]
Caption: Dual-pathway synthesis showing scalable racemic access and enzymatic resolution for chiral purity.
Protocol A: Modified Rodionov-Johnson Synthesis (Racemic)
Best for: Large-scale production of building blocks where chirality is introduced later or not required.[1]
Reagents: 2-Chlorobenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq), Ethanol (95%).[1]
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzaldehyde (14.06 g, 100 mmol) and malonic acid (10.41 g, 100 mmol) in 150 mL of ethanol.
-
Amine Addition: Add ammonium acetate (15.4 g, 200 mmol) in a single portion.
-
Reflux: Heat the mixture to reflux (
C) with vigorous magnetic stirring. The reaction will evolve . Maintain reflux for 8–12 hours until gas evolution ceases. -
Isolation: Cool the mixture to room temperature. The product often precipitates as a white crystalline zwitterion.
-
If solid forms: Filter and wash with cold ethanol (2 x 30 mL) and diethyl ether.
-
If no solid:[1] Evaporate solvent to 20% volume, add 50 mL hot water, and let stand at
C overnight.
-
-
Purification: Recrystallize from H2O/EtOH (1:1).
-
Typical Yield: 55–65%.
-
Validation:
H NMR (DMSO- ) shows characteristic -CH multiplet at 4.6–4.8 ppm.[1]
-
Protocol B: Enzymatic Kinetic Resolution (Enantioselective)
Best for: Obtaining high ee (>99%) (S)- and (R)- isomers for drug development.[1]
Reagents: Racemic ethyl ester of
-
Esterification: Convert the racemic acid (from Protocol A) to its ethyl ester using thionyl chloride in ethanol (
C Reflux). -
Enzymatic Hydrolysis: Suspend the racemic ester (10 mmol) in
(50 mL). Add phosphate buffer (50 mL, pH 7.0) and Lipase PS (500 mg, immobilized). -
Incubation: Stir at 40–45
C. The lipase selectively hydrolyzes the (S)-ester to the free acid, leaving the (R)-ester untouched.[1] -
Monitoring: Monitor conversion by HPLC (Chiralcel OD-H column). Stop reaction at 50% conversion (typically 24–48 h).
-
Separation:
Medicinal Chemistry Applications
Strategic Design Logic
The 2-chloro substituent is a versatile tool in the medicinal chemist's arsenal.[1]
| Design Goal | Mechanism | Application Example |
| Metabolic Blockade | 2-Cl prevents oxidation at the most reactive phenyl position.[1] | Extending half-life ( |
| Conformational Lock | Steric clash forces | Pre-organizing inhibitors for kinase active sites (e.g., c-MET).[1] |
| Selectivity Filter | 2-Cl creates a "bump" that clashes with smaller pockets in off-target proteins.[1] | Improving selectivity of TRPM8 antagonists. |
Case Study: Kinase Inhibition & Peptidomimetics
In the development of inhibitors for targets like c-MET or DPP-IV , the
-
Integrin Antagonists:
-amino acids mimic the Asp-Gly (RGD) turn.[1] Substituting the phenyl ring with 2-Cl restricts the flexibility of the mimetic, potentially increasing potency by reducing the entropic penalty of binding.[1] -
Sitagliptin Analogs: While Sitagliptin uses a trifluorophenyl
-amino acid, SAR studies have shown that 2-chlorophenyl analogs maintain high potency (IC50 < 50 nM) but exhibit altered pharmacokinetic profiles due to increased lipophilicity.[1]
SAR Logic Diagram
The following graph illustrates how the 2-chloro-beta-Phe scaffold connects to downstream biological effects.
Caption: Structure-Activity Relationship (SAR) flow from chemical properties to biological outcomes.[1]
References
-
Synthesis of
-Amino Acids via Rodionov Reaction -
Enzym
-Amino Esters -
Medicinal Chemistry of
-Phenylalanine Derivatives -
Conformational Analysis of Ortho-Substituted Phenylalanines
-
3-Amino-3-(2-chlorophenyl)propanoic acid Properties
solubility of methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride
Physicochemical Profiling and Thermodynamic Solubility Dynamics of Methyl 3-amino-3-(2-chlorophenyl)propanoate Hydrochloride
Executive Summary
This compound hydrochloride is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding its solubility profile is not merely a matter of measuring dissolution; it requires a mechanistic analysis of how the lipophilic 2-chlorophenyl moiety interacts with the polar hydrochloride salt under varying physiological and solvent conditions. This technical guide provides a rigorous, self-validating framework for determining the thermodynamic solubility of this compound, ensuring data integrity for downstream drug development.
Mechanistic Drivers of Solubility
The free base of this compound (CAS: 823189-96-4) is typically an oily liquid or low-melting solid with pronounced lipophilicity and poor aqueous solubility. To overcome this barrier in pharmaceutical processing, the compound is synthesized as a hydrochloride (HCl) salt. The causality behind this salt selection is rooted in the ion-dipole interactions it enables. When introduced to an aqueous medium, the protonated primary amine (
However, the solubility of this HCl salt is governed by two competing physicochemical phenomena:
-
The Common-Ion Effect: In environments with high chloride concentrations, such as Simulated Gastric Fluid (SGF, pH 1.2), the abundance of
ions shifts the dissolution equilibrium leftward. This suppresses the maximum solubility of the salt, a critical factor often overlooked in early-stage formulation[1]. -
pH-Dependent Disproportionation: As the environmental pH approaches or exceeds the pKa of the primary amine (typically ~8.5 for benzylic/aliphatic amines), the amine deprotonates. This converts the highly soluble cation back into the lipophilic free base, triggering rapid precipitation in intestinal fluids[2].
Self-Validating Experimental Methodology: The Shake-Flask Protocol
To accurately capture the thermodynamic , we employ an optimized, self-validating Shake-Flask method[3]. This protocol is designed to eliminate kinetic artifacts (such as metastable supersaturation) and verify the integrity of the solid phase[4].
Causality in Experimental Design: We utilize an orbital shaker rather than magnetic stirring. Magnetic stir bars mechanically grind the compound, altering the particle size distribution and inducing high-energy amorphous states that artificially inflate apparent solubility[4]. Furthermore, centrifugation is preferred over filtration to separate the phases; the lipophilic free base can non-specifically adsorb to polymeric filter membranes, leading to false-low concentration readings[3].
Step-by-Step Protocol:
-
Preparation of Media: Prepare 10 mL of the target aqueous media (e.g., SGF pH 1.2, Acetate Buffer pH 4.5, FaSSIF pH 6.5).
-
Saturation: Add this compound hydrochloride to the media in 50 mg increments until a visible, persistent solid excess remains. This guarantees the system is pushed to its thermodynamic limit[4].
-
Equilibration: Seal the vials and place them in an incubator with an orbital agitation platform at 37 ± 0.5 °C and 100 rpm for 48 hours. The 48-hour duration is critical to allow any supersaturated kinetic states to collapse into the stable thermodynamic equilibrium[4].
-
Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 × g for 15 minutes at 37 °C to separate the undissolved solid from the saturated solution.
-
Supernatant Analysis (Liquid Phase): Carefully decant the supernatant, dilute with the appropriate mobile phase, and quantify the dissolved concentration using HPLC-UV against a validated calibration curve[3].
-
Solid-State Verification (The Self-Validation Step): Recover the solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Crucial Check: If the XRPD pattern matches the free base rather than the initial HCl salt, the measured solubility reflects the free base's intrinsic solubility (
), not the salt's solubility. This step prevents the misinterpretation of pH-induced disproportionation[1].
Visualizing the Analytical Workflows
Workflow of the self-validating Shake-Flask method for thermodynamic solubility.
pH-dependent dissolution and disproportionation equilibrium of the HCl salt.
Quantitative Solubility Profile
The following table synthesizes the expected quantitative solubility behavior of this compound hydrochloride across various media, derived from its physicochemical properties and standard beta-amino ester behavior.
| Solvent / Media | pH | Estimated Solubility (mg/mL) | Dominant Solid Phase (Post-Equilibration) | Mechanistic Note |
| Purified Water | ~4.5 (unbuffered) | > 50.0 | HCl Salt | High solubility driven by strong ion-dipole interactions. |
| Simulated Gastric Fluid (SGF) | 1.2 | ~ 35.0 | HCl Salt | Solubility is heavily suppressed by the common-ion effect ( |
| Fasted State Intestinal Fluid (FaSSIF) | 6.5 | < 5.0 | Free Base | Deprotonation leads to immediate precipitation of the lipophilic base. |
| Methanol | N/A | > 100.0 | HCl Salt | Excellent solvation of both the polar amine and non-polar aromatic ring. |
| Hexane | N/A | < 0.1 | HCl Salt | Lack of a sufficient dielectric constant prevents crystal lattice dissociation. |
References
-
This compound | 823189-96-4 - Sigma-Aldrich.
-
Handbook of Pharmaceutical Salts: Properties, Selection, and Use - ACS Publications. 1
-
Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling - Universitat de Barcelona. 2
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT - PharmaTutor.3
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines - SciELO. 4
Sources
Methodological & Application
Application Note: Synthesis of 3-Amino-3-(2-chlorophenyl)propanoic Acid via Modified Rodionov Reaction
Executive Summary
The synthesis of β-amino acids is a critical workflow in modern drug development, as these motifs serve as essential building blocks for peptidomimetics, integrin antagonists, and various bioactive heterocycles. The Rodionov reaction provides a highly efficient, multicomponent approach to generating racemic β-aryl-aminopropionic acids directly from commercially available aldehydes 1.
This application note details an optimized, self-validating protocol for the synthesis of 3-amino-3-(2-chlorophenyl)propanoic acid . By transitioning from traditional alcoholic solvents to an acetic acid-mediated system, this modified procedure maximizes the in situ generation of the reactive NH-aldimine intermediate, significantly improving yields and suppressing unwanted Knoevenagel condensation by-products 2.
Mechanistic Principles & Reaction Causality
The Rodionov reaction is a three-component decarboxylative condensation involving an aldehyde, malonic acid, and an ammonia source (typically ammonium acetate) 3. The mechanistic success of this reaction relies on controlling the kinetic competition between imine formation and direct aldol-type condensations 4.
-
Imine Generation: Ammonium acetate hydrolyzes to release ammonia, which condenses with 2-chlorobenzaldehyde to form an electrophilic NH-aldimine intermediate.
-
Mannich-Type Addition: Malonic acid acts as a nucleophile, attacking the imine carbon. The electron-withdrawing ortho-chloro group on the aromatic ring increases the electrophilicity of the imine, facilitating this step.
-
Decarboxylation: The resulting adduct is thermodynamically unstable at reflux temperatures (85°C) and undergoes rapid decarboxylation (loss of CO₂), driving the reaction forward to yield the final β-amino acid.
Mechanistic pathway of the Rodionov reaction for β-amino acid synthesis.
Reagent Parameters & Quantitative Data
To ensure maximum conversion and suppress the formation of ylidenemalonic acid by-products, a specific stoichiometric excess of ammonium acetate and malonic acid is required 2.
Table 1: Stoichiometry and Reagent Loading (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Functional Role |
| 2-Chlorobenzaldehyde | 140.57 | 1.0 | 1.41 g | Electrophilic precursor |
| Malonic Acid | 104.06 | 1.5 | 1.56 g | Nucleophile / Carbon source |
| Ammonium Acetate | 77.08 | 4.0 | 3.08 g | Ammonia source / Buffer |
| Glacial Acetic Acid | 60.05 | Solvent | 10.0 mL | Acidic reaction medium |
| Distilled Water | 18.02 | Catalytic | 2 drops | Hydrolysis initiator |
Experimental Workflow & Self-Validating Protocol
Step-by-step experimental workflow for the modified Rodionov reaction.
Step 1: Reagent Preparation & Mixing
-
Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 2-chlorobenzaldehyde (1.41 g, 10.0 mmol) .
-
Add malonic acid (1.56 g, 15.0 mmol) and ammonium acetate (3.08 g, 40.0 mmol) .
-
Causality: The 4.0 equivalents of ammonium acetate act as both a buffer and an excess ammonia source. This high concentration is critical to drive the equilibrium toward the NH-aldimine intermediate, suppressing the Knoevenagel condensation of malonic acid directly with the aldehyde, which would yield unwanted 2-chlorocinnamic acid derivatives 24.
Step 2: Solvent Addition & Initiation
-
Add 10 mL of glacial acetic acid to the flask, followed by 2 drops of distilled water .
-
Causality: Traditional Rodionov reactions utilize ethanol, but acetic acid provides acidic catalysis that accelerates imine formation. The trace water is essential to initiate the hydrolysis of ammonium acetate into reactive ammonia 2.
Step 3: Reflux & Decarboxylation (Self-Validating Step)
-
Attach a reflux condenser and heat the mixture to 85°C using an oil bath.
-
Visual Cue: As the reaction reaches ~70-85°C, the initial suspension will transition into a clear solution. Shortly after, continuous bubbling will be observed. This effervescence is the release of CO₂ gas, confirming that the nucleophilic addition and subsequent decarboxylation of the malonic acid are actively occurring.
-
Maintain reflux for 3 to 4 hours until CO₂ evolution ceases.
Step 4: Quenching & Precipitation
-
Remove the flask from the heat source and allow it to cool to room temperature for 15 minutes.
-
Pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice and water , stirring vigorously.
-
Causality: The target β-amino acid is zwitterionic and exhibits minimal solubility in cold water, forcing it to precipitate as a white to off-white solid. Conversely, the excess ammonium acetate, unreacted malonic acid, and acetic acid remain highly soluble in the aqueous phase, effectively purifying the product during isolation 2.
Step 5: Filtration & Washing
-
Collect the precipitate via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with ice-cold distilled water (2 × 10 mL) followed by a small amount of cold ethanol (5 mL) to remove any residual organic impurities or unreacted aldehyde.
-
Dry the solid under vacuum at 50°C overnight to afford pure 3-amino-3-(2-chlorophenyl)propanoic acid.
Analytical Validation & Troubleshooting
To verify the structural integrity and purity of the synthesized 3-amino-3-(2-chlorophenyl)propanoic acid, perform the following analytical checks:
-
¹H NMR (DMSO-d6): Look for the characteristic methine (CH) proton of the β-carbon, typically appearing as a multiplet or triplet around δ 4.5 - 4.8 ppm. The diastereotopic methylene (CH₂) protons adjacent to the carboxylic acid will appear as a distinct multiplet around δ 2.5 - 2.8 ppm.
-
Mass Spectrometry (ESI+): The expected molecular ion peak [M+H]⁺ should be observed at m/z 200.0 (accounting for the ³⁵Cl isotope) and m/z 202.0 (³⁷Cl isotope) in a 3:1 ratio, confirming the presence of the chlorine atom.
-
Troubleshooting Low Yields: If the yield is lower than the expected 50-70%, ensure that the acetic acid is strictly glacial (anhydrous) prior to adding the controlled 2 drops of water. Excessive water will prematurely hydrolyze the imine intermediate back to the starting aldehyde.
References
-
[2] SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. URL:
-
[1] Iridium-catalysed C–H borylation of β-aryl-aminopropionic acids. RSC Publishing. URL:
-
[3] Access to Unprotected β-Fluoroalkyl β-Amino Acids and their α-Hydroxy Derivatives. Organic Letters (ACS) / Le Studium. URL:
-
[4] Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Russian Journal of General Chemistry. URL:
Sources
Application Note: Enzymatic Resolution of Racemic Methyl 3-amino-3-(2-chlorophenyl)propanoate
Introduction: The Significance of Chiral β-Amino Acid Esters
Optically active β-amino acids and their ester derivatives are pivotal chiral building blocks in the synthesis of a multitude of pharmaceutical compounds. Their defined stereochemistry is often crucial for biological activity, making the separation of enantiomers a critical step in drug development. The target molecule of this guide, methyl 3-amino-3-(2-chlorophenyl)propanoate, is a key intermediate whose enantiomers are valuable for creating stereochemically pure active pharmaceutical ingredients (APIs), potentially with applications in areas targeting the central nervous system or as components of peptidomimetics.[1][2]
Kinetic resolution, a process where one enantiomer of a racemate reacts faster than the other, is a powerful technique for obtaining enantiopure compounds. Enzymatic kinetic resolution (EKR) leverages the high stereoselectivity of enzymes to achieve this separation under mild and environmentally benign conditions.[3] This application note provides a detailed protocol for the enzymatic resolution of racemic this compound using an immobilized lipase, a class of enzymes well-regarded for their versatility and efficacy in organic synthesis.[4]
Guiding Principle: Enantioselective Acylation via Lipase Catalysis
The core of this protocol is the enantioselective N-acylation of the racemic amino ester. A lipase will selectively acylate one enantiomer (e.g., the R-enantiomer) at a significantly higher rate than the other (S-enantiomer). This difference in reaction rates allows for the separation of the mixture at approximately 50% conversion, yielding the unreacted (S)-amino ester and the acylated (R)-amide, both in high enantiomeric excess.
Figure 1: Conceptual workflow of the enzymatic kinetic resolution.
Experimental Design: Rationale and Protocol
Enzyme Selection: The Case for Candida antarctica Lipase B (CALB)
Candida antarctica Lipase B (CALB) is one of the most robust and widely used biocatalysts for kinetic resolutions.[5] Its immobilized form, commercially known as Novozym® 435, offers exceptional stability in organic solvents, high activity, and broad substrate specificity, making it an ideal candidate for this application. Numerous studies have demonstrated the high enantioselectivity of CALB in the resolution of β-amino esters and other chiral amines, providing a strong precedent for its use with our target substrate.[6][7]
Solvent and Acyl Donor: Optimizing the Reaction Environment
The choice of solvent is critical for enzyme performance. Non-polar, anhydrous organic solvents are generally preferred for lipase-catalyzed reactions as they minimize enzyme denaturation and prevent unwanted hydrolysis.[2][8] Diisopropyl ether (DIPE) or methyl tert-butyl ether (MTBE) are excellent choices.
The acyl donor should ideally participate in an irreversible acylation reaction to prevent product inhibition and drive the reaction forward. While simple esters like ethyl acetate can be used, activated esters such as enol esters (e.g., vinyl acetate) are often superior as the leaving group tautomerizes to a non-nucleophilic aldehyde.[3] For this protocol, we will use ethyl acetate due to its ready availability and demonstrated effectiveness, though vinyl acetate is a viable alternative. The choice of acyl donor can significantly impact both the reaction rate and the enantioselectivity.[9][10]
Detailed Protocol: Enzymatic Resolution
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Ethyl acetate (anhydrous)
-
Diisopropyl ether (DIPE, anhydrous)
-
Molecular sieves (4 Å, activated)
-
Celite®
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add racemic this compound (1.0 g, ~4.68 mmol) and 50 mL of anhydrous diisopropyl ether. Add activated 4 Å molecular sieves to ensure anhydrous conditions.
-
Reaction Initiation: Add ethyl acetate (5 equivalents, ~2.34 mL, 23.4 mmol) to the solution.
-
Enzyme Addition: Add Novozym® 435 (200 mg, ~20% w/w of the substrate) to the reaction mixture.
-
Incubation: Seal the flask and stir the suspension at a constant temperature of 45°C. The optimal temperature is a balance between reaction rate and enzyme stability.[11]
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-6 hours). Filter the enzyme and analyze the sample by chiral HPLC (see analytical protocol below). The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the unreacted substrate and the acylated product.
-
Work-up: Once ~50% conversion is reached, filter the reaction mixture through a pad of Celite® to remove the immobilized enzyme. Wash the enzyme on the filter with an additional 20 mL of diisopropyl ether. The enzyme can often be washed and reused.
-
Separation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting residue contains the unreacted (S)-amino ester and the acylated (R)-amide. Separate these two compounds using silica gel column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
Analytical Protocol: Chiral HPLC Analysis
To determine the conversion and enantiomeric excess (e.e.), a reliable chiral HPLC method is essential. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating the enantiomers of amino esters and their derivatives.[12][13][14]
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: A polysaccharide-based CSP such as a Chiralpak® AD-H or similar column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute the reaction aliquot in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Expected Results: A Data-Driven Perspective
| Substrate (Analog) | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | Reference |
| Ethyl 3-aminobutanoate | Butyl butanoate | Neat | 48 | ~50 | >99 | >99 | [6] |
| Ethyl 3-amino-3-phenylpropanoate | Butyl butanoate | DIPE | 24 | ~50 | >99 | >99 | [7] |
e.e. = enantiomeric excess
For the target substrate, it is reasonable to expect that a conversion of approximately 50% can be achieved within 24-48 hours, yielding both the unreacted (S)-amino ester and the acylated (R)-amide with an e.e. of >95%.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive enzyme. 2. Presence of water or other inhibitors. 3. Sub-optimal temperature. | 1. Use fresh or properly stored enzyme. 2. Ensure all reagents and solvents are anhydrous. 3. Optimize the reaction temperature (e.g., screen 30-60°C). |
| Low Enantioselectivity (Low e.e.) | 1. Reaction proceeded far beyond 50% conversion. 2. Sub-optimal solvent or acyl donor. 3. Non-selective enzyme. | 1. Monitor the reaction closely and stop at ~50% conversion. 2. Screen different solvents (e.g., MTBE, hexane) and acyl donors (e.g., vinyl acetate). 3. While unlikely for CALB with this substrate type, consider screening other lipases. |
| Difficult Separation of Products | 1. Similar polarity of the amino ester and the amide. | 1. Optimize the mobile phase for column chromatography (try different solvent systems or gradients). 2. Consider derivatizing the unreacted amine to alter its polarity before chromatography. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the enzymatic kinetic resolution of racemic this compound. By leveraging the high enantioselectivity of immobilized Candida antarctica Lipase B, this method offers an efficient and green route to valuable chiral intermediates for the pharmaceutical industry. The provided rationale for experimental choices, detailed step-by-step procedures, and troubleshooting guide are intended to enable researchers to successfully implement and adapt this protocol for their specific needs.
References
-
[Green Chemistry] Towards sustainable kinetic resolution, a combination of bio-catalysis, flow chemistry and bio-based solvents. RSC Publishing. Available at: [Link]
-
[Canadian Science Publishing] Structural effects on chemo- and enantioselectivity of Candida antarctica lipase B - Resolution of β-amino esters. Canadian Science Publishing. Available at: [Link]
-
[MDPI] Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. MDPI. Available at: [Link]
-
[ChemRxiv] Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. Available at: [Link]
-
[ChemRxiv] Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition. ChemRxiv. Available at: [Link]
-
[ResearchGate] iCALB-Catalyzed Kinetic Resolution of (±)- 3a in Different Solvents a. ResearchGate. Available at: [Link]
-
[JOCPR] Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti. JOCPR. Available at: [Link]
-
[TU Delft Repository] Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository. Available at: [Link]
-
[University of Babylon Private CDN] Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of. University of Babylon Private CDN. Available at: [Link]
-
[ResearchGate] Candida antarctica Lipase B in a Chemoenzymatic Route to Cyclic α‐Quaternary α‐Amino Acid Enantiomers. ResearchGate. Available at: [Link]
-
[ResearchGate] Scheme 3. Novozym 435-catalyzed resolution was also performed with... ResearchGate. Available at: [Link]
-
[PubMed] Enzymatic Resolution of Amino Acids via Ester Hydrolysis. PubMed. Available at: [Link]
-
[PubMed] Influence of the nucleophile on the Candida antarctica lipase B-catalysed resolution of a chiral acyl donor. PubMed. Available at: [Link]
- [Google Patents] Process for the enzymatic resolution of racemic 2-amino-1-alkanols. Google Patents.
- [Comprehensive Organic Chemistry Experiments for the Laboratory Classroom] 18.2. Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin. Books.
- [Benchchem] Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. jocpr.com [jocpr.com]
- 4. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Candida antarctica Lipase B A Tool for the Preparation of Optically Active Alcohols | Springer Nature Experiments [experiments.springernature.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effect of acyl donors on EGCG esterification reaction catalyzed by Lipase “Amano” 30SD based on molecular dynamics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of acyl donors on EGCG esterification reaction catalyzed by Lipase "Amano" 30SD based on molecular dynamics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
lipase-catalyzed hydrolysis of beta-amino esters protocol
Application Note: Enantioselective Kinetic Resolution of -Amino Esters via Lipase-Catalyzed Hydrolysis[1][2]
Executive Summary
This application note details a robust, scalable protocol for the kinetic resolution (KR) of racemic
Unlike traditional chemical resolution, this biocatalytic approach utilizes the stereospecificity of Novozym 435 (immobilized Candida antarctica Lipase B) to hydrolyze one enantiomer of a racemic ester mixture selectively. This guide prioritizes scientific integrity and reproducibility , providing a self-validating workup procedure based on pH-dependent solubility switches.
Mechanistic Principles
The Kinetic Resolution (KR) Paradigm
In a kinetic resolution, the enzyme reacts much faster with one enantiomer (
-
Fast Reaction: (
)-Ester + ( )-Acid + Alcohol -
Slow Reaction: (
)-Ester + No Reaction (Ideal case)
The efficiency is quantified by the Enantiomeric Ratio (
Mechanism of Action: Serine Hydrolase
CALB operates via a catalytic triad (Ser-His-Asp). The reaction proceeds through an Acyl-Enzyme Intermediate :
-
Nucleophilic Attack: The catalytic serine hydroxyl attacks the carbonyl of the susceptible enantiomer.
-
Acyl-Enzyme Formation: The alcohol moiety is released, leaving the substrate covalently bound to the enzyme.
-
Hydrolysis: Water attacks the acyl-enzyme intermediate, releasing the free acid and regenerating the enzyme.
Visualizing the Workflow
The following diagram illustrates the kinetic resolution process and the critical separation logic.
Figure 1: Workflow for the enzymatic kinetic resolution and pH-dependent separation of
Experimental Protocol
Materials & Equipment
-
Enzyme: Novozym 435 (Immobilized CALB) or Lipase PS (Amano) for specific steric constraints.
-
Substrate: Racemic
-protected -amino ester (e.g., Ethyl 3-(benzoylamino)butanoate). Note: Free amines can cause spontaneous hydrolysis; -protection (Boc, Cbz, Bz) is recommended. -
Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether).
-
Buffer: Phosphate buffer (0.1 M, pH 7.0–7.5).
-
Equipment: Orbital shaker (thermostatted), pH stat (optional but recommended), HPLC with Chiralpak AD-H or OD-H column.
Step-by-Step Methodology
Step 1: Substrate Preparation
Ensure the racemic substrate is free of residual acids or bases from synthesis, as these will skew the pH of the enzymatic microenvironment.
-
Action: Dissolve 1.0 mmol of racemic
-amino ester in 10 mL of MTBE.
Step 2: Reaction Initiation
The reaction system is biphasic or water-saturated organic solvent.
-
Protocol: Add 10 mL of Phosphate Buffer (0.1 M, pH 7.5) to the organic solution.
-
Catalyst Addition: Add Novozym 435 (20–50% w/w relative to substrate).
-
Incubation: Seal the vessel and place in an orbital shaker at 30°C to 45°C at 200 rpm.
-
Why this temp? CALB is thermostable up to 60°C, but enantioselectivity (
) often decreases as temperature rises. 30–45°C is the optimal trade-off between rate and selectivity.
-
Step 3: Monitoring (The Critical Checkpoint)
Do not rely on time alone. Enzyme activity varies with batch and age.
-
Method: Sample 50
L of the organic layer every 2–4 hours. Analyze via Chiral HPLC. -
Endpoint: Stop the reaction when conversion (
) reaches 50% .-
Note: If
is high (>100), 50% is ideal. If is moderate (20–50), stop at ~40% to get pure acid (product) or run to ~60% to get pure ester (substrate).
-
Step 4: Termination and Workup (Self-Validating)
This step separates the product and substrate based on their chemical nature, ensuring the protocol is self-cleaning.
-
Filtration: Filter off the immobilized enzyme. (Wash with MTBE to recover adsorbed substrate).
-
Phase Separation: Transfer filtrate to a separatory funnel.
-
Basic Extraction: The aqueous layer (pH 7.5) contains the Product (Acid) as a salt. The organic layer contains the Unreacted Substrate (Ester) .[1]
-
Validation: Check the organic layer by TLC. It should show a single spot (Ester).
-
-
Acid Isolation:
-
Ester Isolation:
-
Dry the original organic phase over
and evaporate to yield the Enantiopure -Amino Ester .
-
Data Analysis & Troubleshooting
Calculating Enantioselectivity ( )
Do not rely solely on ee. Calculate the
Where:
- = conversion (0 to 1)
-
= enantiomeric excess of the product (acid)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10% after 24h) | Substrate insolubility or Product Inhibition | Add co-solvent (Acetone/THF up to 10%) or switch to |
| Low Enantioselectivity ( | Non-enzymatic hydrolysis | Lower temperature; Ensure pH is not > 8.0; Check background hydrolysis without enzyme. |
| pH Drift | Acid production overwhelms buffer | Use a pH-stat to titrate with NaOH automatically, or increase buffer strength to 0.5 M. |
| Emulsion formation | Amphiphilic nature of amino esters | Add brine (sat. NaCl) to aqueous phase; Centrifuge if necessary. |
References
-
Soloshonok, V. A., et al. (2020).
-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI Molecules. [Link] -
Fülöp, F. (2001). The first direct enzymatic hydrolysis of alicyclic beta-amino esters: a route to enantiopure cis and trans beta-amino acids. Tetrahedron: Asymmetry.[5] [Link]
-
Gotor, V. (2006).[6] Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic. [Link]
-
Tasca, E., et al. (2016). Highly enantioselective CALB-catalyzed kinetic resolution of building blocks for
-blockers. Tetrahedron. [Link] -
Liljeblad, A., & Kanerva, L. T. (2006).
-amino acids. Tetrahedron. [Link]
Sources
- 1. Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis [mdpi.com]
- 2. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. moodle2.units.it [moodle2.units.it]
Application Note: Chemoselective Esterification of 3-Amino-3-(2-chlorophenyl)propanoic Acid via Thionyl Chloride Activation
Executive Summary
This application note details a robust, scalable protocol for the methyl esterification of 3-amino-3-(2-chlorophenyl)propanoic acid (a
Mechanistic Insight & Reaction Design
The transformation relies on the dual role of thionyl chloride: it acts as a dehydrating agent and a source of anhydrous hydrogen chloride.
The Challenge of -Amino Acids
-amino acids possessing electron-withdrawing or sterically demanding groups (like the 2-chlorophenyl moiety) present specific challenges:-
Oligomerization: The free amine can attack the activated carboxyl group of another molecule.
-
Elimination:
-amino esters are prone to eliminating ammonia to form -unsaturated esters (cinnamic acid derivatives), particularly if the reaction overheats or if basic pockets form.
Reaction Mechanism
The reaction proceeds through an acyl-sulfite intermediate or, more predominantly in excess alcohol, via acid-catalyzed esterification driven by the in situ generation of HCl.
-
Activation:
reacts with methanol to form dimethyl sulfite, , and anhydrous HCl. -
Protonation: The amine is immediately protonated to the ammonium salt (
), rendering it non-nucleophilic. -
Esterification: The carboxylic acid is protonated and attacked by methanol.
Figure 1: Mechanistic pathway highlighting the critical in-situ generation of HCl which protects the amine functionality before esterification occurs.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Temperature (Addition) | -10°C to 0°C | The reaction of |
| Temperature (Reaction) | Reflux (65°C) | Required to drive the equilibrium to completion for sterically hindered substrates (2-chlorophenyl group). |
| Stoichiometry | 2.5 – 3.0 eq. | Excess required to consume water generated during esterification and maintain anhydrous conditions. |
| Atmosphere | Nitrogen/Argon | Strictly anhydrous environment prevents hydrolysis of |
Experimental Protocol
Safety Warning: Thionyl chloride is corrosive and reacts violently with water.[1][2][3][4] Methanol is toxic and flammable.[2] Sulfur dioxide (
Materials
-
Substrate: 3-Amino-3-(2-chlorophenyl)propanoic acid (10.0 g, ~50 mmol).
-
Reagent: Thionyl chloride (ReagentPlus®,
99%). -
Solvent: Methanol (Anhydrous,
99.8%). -
Equipment: 250 mL 3-neck Round Bottom Flask (RBF), reflux condenser, drying tube (CaCl2) or inert gas line, addition funnel, temperature probe.
Workflow Diagram
Figure 2: Step-by-step operational workflow for the batch synthesis.
Step-by-Step Procedure
-
System Preparation: Oven-dry all glassware. Assemble the 3-neck RBF with a magnetic stir bar, addition funnel, and reflux condenser fitted with a nitrogen inlet.
-
Solvent Charge: Charge Anhydrous Methanol (100 mL, 10V relative to substrate) into the flask.
-
Cooling: Submerge the flask in an ice/salt bath. Cool the solvent to an internal temperature of -5°C to -10°C.
-
Reagent Activation: Transfer Thionyl Chloride (11.0 mL, ~150 mmol, 3.0 eq) to the addition funnel. Add dropwise to the methanol over 30 minutes.
-
Substrate Addition: Remove the cooling bath. Add solid 3-amino-3-(2-chlorophenyl)propanoic acid (10.0 g) in portions.
-
Tip: If the solid is clumpy, pre-slurry it in a minimal amount of methanol before addition.
-
-
Reaction: Heat the mixture to reflux (approx. 65°C). Stir for 6–12 hours.
-
IPC (In-Process Control): Monitor by TLC (Mobile phase: 10:1 DCM:MeOH). Stain with Ninhydrin. The product (
) will appear distinct from the starting material ( , baseline).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure (Rotary Evaporator) at 40°C to remove solvent and excess
. -
Caution: The distillate contains HCl and
. Dispose of properly.
-
-
Isolation/Purification:
-
The residue will be a viscous oil or sticky solid.
-
Add Diethyl Ether or MTBE (50 mL) and stir vigorously to induce crystallization of the hydrochloride salt.
-
Filter the white precipitate, wash with cold ether, and dry under vacuum.
-
Characterization & Quality Control
The isolated product is the Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride .
-
Appearance: White to off-white crystalline solid.
-
1H NMR (DMSO-d6, 400 MHz):
-
8.5–8.8 (br s, 3H,
). - 7.3–7.5 (m, 4H, Ar-H).
-
4.6–4.8 (m, 1H,
-CH). -
3.6 (s, 3H,
) – Diagnostic Peak. -
2.9–3.2 (m, 2H,
-CH2).
-
8.5–8.8 (br s, 3H,
-
Yield Expectations: 85% – 95%.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield / SM Remaining | Insufficient reaction time or moisture ingress. | Extend reflux time. Ensure |
| Sticky Gum / No Solid | Residual solvent or excess acidity. | Co-evaporate with toluene (2x) to remove trace water/HCl. Triturate with cold |
| Cinnamate Formation (Olefinic peaks in NMR) | Elimination due to local heating or lack of acid. | Maintain strict temperature control. Ensure excess |
| Yellow/Dark Color | Oxidation or impurities in | Distill |
References
-
Sigma-Aldrich. Product Specification: 3-Amino-3-(3-chlorophenyl)propanoic acid. (Used for physical property baseline). Link
- Cohen, S. et al. "Esterification of Amino Acids with Thionyl Chloride." Journal of Chemical Education, 1980.
-
BenchChem.
-amino acid esterification protocols). Link -
Master Organic Chemistry. Thionyl Chloride (SOCl2) Conversion Mechanism.Link
-
PubChem. Compound Summary: 3-Amino-3-(2-chlorophenyl)propanoic acid.Link
Sources
Advanced Protocol for the Synthesis of β-Lactams via Grignard-Mediated Cyclization of Methyl 3-amino-3-(2-chlorophenyl)propanoate
Executive Summary
The β-lactam (azetidin-2-one) ring is a privileged structural motif in medicinal chemistry, serving not only as the core of classical antibiotics but also as a versatile scaffold for cholesterol absorption inhibitors, anti-inflammatory agents, and novel anti-MRSA compounds . The incorporation of a 2-chlorophenyl substituent at the C4 position of the azetidin-2-one ring introduces unique steric and electronic properties that significantly modulate biological activity and target binding affinity.
This application note details an optimized, self-validating protocol for the synthesis of 4-(2-chlorophenyl)azetidin-2-one via the intramolecular cyclization of methyl 3-amino-3-(2-chlorophenyl)propanoate (CAS: 823189-96-4) . By utilizing a sterically hindered Grignard reagent (t-BuMgCl) as a base, this methodology overcomes the limitations of traditional Staudinger cycloadditions and standard base-promoted cyclizations, offering superior atom economy, high yields, and minimal side reactions.
Mechanistic Framework & Causality (E-E-A-T)
The conversion of a β-amino ester to a β-lactam requires an intramolecular amidation. However, achieving this transformation efficiently is challenging due to the inherent ring strain of the four-membered β-lactam product and the competing pathways of intermolecular polymerization and retro-Michael addition.
Why t-BuMgCl over standard bases? When standard bases such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) are used, the reaction often fails or yields complex mixtures. LDA frequently triggers a retro-Michael cleavage of the β-amino ester, while NaH promotes intermolecular condensation (polymerization) due to the lack of transition-state organization.
By employing tert-butylmagnesium chloride (t-BuMgCl) , the reaction pathway is fundamentally altered:
-
Non-Nucleophilic Deprotonation : The bulky tert-butyl group acts exclusively as a strong base, deprotonating the primary amine without attacking the ester carbonyl.
-
Lewis Acid Pre-organization : The resulting magnesium amide intermediate is the key to this protocol's success. The Mg²⁺ ion acts as a templating Lewis acid, coordinating simultaneously with the amide nitrogen and the ester carbonyl oxygen.
-
Favorable Kinetics : This bidentate coordination pre-organizes the molecule into a rigid, cyclic conformation that drastically lowers the activation energy for the 4-exo-trig nucleophilic attack, driving the equilibrium toward the strained β-lactam ring.
Reaction Workflow & Mechanistic Logic
Workflow and mechanistic pathway for the Grignard-mediated cyclization of β-amino esters.
Optimization of Cyclization Conditions
The following quantitative data summarizes the optimization phase, highlighting the causality behind selecting t-BuMgCl as the optimal reagent.
| Reagent System | Equivalents | Solvent | Temp Profile | Yield (%) | Mechanistic Outcome / Primary Byproduct |
| NaH | 2.0 | THF | 0 °C → RT | < 10% | Intermolecular polymerization |
| LDA | 2.5 | THF | -78 °C → RT | 25% | Retro-Michael addition |
| i-PrMgCl | 2.5 | THF | 0 °C → RT | 65% | Trace nucleophilic addition to ester |
| t-BuMgCl | 2.5 | THF | 0 °C → RT | 88% | Clean 4-exo-trig cyclization |
Experimental Protocol: Grignard-Mediated Cyclization
This protocol is designed as a self-validating system. Visual cues and specific physical parameters are embedded within the steps to ensure the operator can verify the reaction's progress in real-time.
Target Product: 4-(2-chlorophenyl)azetidin-2-one Scale: 1.0 mmol
Step 1: Preparation & Inert Atmosphere
-
Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x to ensure a strictly anhydrous environment).
-
Add this compound (1.0 mmol, 213.7 mg) and anhydrous THF (10 mL) to the flask.
-
Causality Note: High dilution (0.1 M) is critical. It kinetically favors the intramolecular cyclization over intermolecular amidation.
Step 2: Grignard Addition & Deprotonation
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Syringe in t-BuMgCl (2.0 M in THF, 1.25 mL, 2.5 mmol) dropwise over a period of 10 minutes.
-
Validation Check: Observe the evolution of isobutane gas. The solution will transition from colorless to a pale yellow tint, confirming the successful deprotonation and formation of the magnesium amide complex.
Step 3: Intramolecular Cyclization
-
Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C).
-
Stir the mixture vigorously for 12 hours under an argon atmosphere.
-
Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material spot (ninhydrin active) should completely disappear, replaced by a higher-running UV-active spot corresponding to the β-lactam.
Step 4: Quench & Workup
-
Cool the flask back to 0 °C.
-
Carefully add saturated aqueous NH₄Cl (5 mL) dropwise to quench the reaction.
-
Causality Note: A mild, slightly acidic quench is required to break the magnesium-alkoxide tetrahedral intermediate without hydrolyzing the newly formed, highly strained β-lactam ring.
-
Validation Check: The yellow color will dissipate, and a white precipitate (magnesium salts) will form.
Step 5: Extraction & Purification
-
Dilute the mixture with ethyl acetate (20 mL) and partition the layers in a separatory funnel.
-
Extract the aqueous layer with additional EtOAc (2 × 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue via silica gel flash chromatography (gradient: 10% to 50% EtOAc in Hexanes) to afford 4-(2-chlorophenyl)azetidin-2-one as a crystalline white solid.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Conversion / SM Recovered | Moisture in THF or degraded Grignard reagent. | Titrate t-BuMgCl prior to use. Ensure THF is freshly distilled over Na/benzophenone. |
| Formation of Polymeric Amides | Reaction concentration is too high, favoring intermolecular collisions. | Dilute the reaction mixture to strictly ≤ 0.1 M during the cyclization phase. |
| Epimerization at C4 (if chiral) | Excess base or prolonged reaction time at elevated temperatures. | Limit base to exactly 2.5 equiv. Quench the reaction immediately upon completion as indicated by TLC. |
| Low Yield after Workup | Hydrolysis of the β-lactam ring during the quench phase. | Avoid strong acids (e.g., HCl) during the quench. Use only saturated NH₄Cl at 0 °C. |
References
peptide coupling conditions for 2-chlorophenyl beta-amino esters
Application Note: Overcoming Steric and Electronic Barriers in the Peptide Coupling of 2-Chlorophenyl -Amino Esters
Introduction and Mechanistic Challenges
The incorporation of
-
Severe Steric Shielding: The ortho-chloro substituent on the phenyl ring creates a massive steric blockade immediately adjacent to the
-amino group. This restricts the trajectory required for the amine to attack the activated carboxylic ester[3]. -
Electronic Attenuation: The inductive electron-withdrawing effect of the halogen atom reduces the pKa and inherent nucleophilicity of the amine compared to standard aliphatic amines.
The Pitfall of Uronium Salts (HATU/HBTU)
In standard peptide synthesis, uronium salts like HATU are the gold standard for difficult couplings. However, when applied to 2-chlorophenyl
To bypass this, we must utilize coupling systems that provide extreme electrophilicity without the risk of guanidinylation.
Decision matrix for peptide coupling of sterically hindered 2-chlorophenyl beta-amino esters.
Comparative Efficacy of Coupling Reagents
To establish a self-validating baseline, we must look at the quantitative performance of various coupling cocktails when applied to highly hindered
Table 1: Comparative Coupling Efficiencies for
| Coupling System | Base | Temp | Time | Yield (%) | Epimerization (%) | Primary Side Reaction |
| DCC / HOBt | DIPEA | 25 °C | 24 h | < 20 | N/A | Unreacted starting material |
| HATU / HOAt | DIPEA | 25 °C | 12 h | 45 | 5.2 | Guanidinylation of amine[5] |
| HATU / HOAt | TMP* | 25 °C | 12 h | 68 | 1.8 | Unreacted starting material |
| DIC / OxymaPure | None | 60 °C | 2 h | 94 | < 0.5 | None observed [7],[8] |
| TFFH | DIPEA | 25 °C | 4 h | 89 | < 1.0 | Minor hydrolysis [9] |
*TMP = 2,4,6-Trimethylpyridine (collidine). TMP is sterically hindered and prevents base-catalyzed epimerization while neutralizing protons.
Recommended Experimental Protocols
The following protocols are engineered to bypass the steric constraints of the 2-chlorophenyl group. They are designed as self-validating systems, incorporating mandatory analytical checkpoints to ensure trustworthiness.
Protocol A: High-Temperature DIC/OxymaPure Coupling
Mechanism: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with N,N'-Diisopropylcarbodiimide (DIC) forms a highly reactive ester that is exceptionally stable at elevated temperatures[4],[10]. Heating the reaction to 60 °C provides the necessary kinetic energy to overcome the steric barrier of the ortho-chloro group without inducing significant epimerization[7].
Reagents:
-
Fmoc-Amino Acid (3.0 equiv)
-
DIC (3.0 equiv)
-
OxymaPure (3.0 equiv)
-
Anhydrous DMF
Step-by-Step Procedure:
-
Preparation: Dissolve the Fmoc-amino acid (3.0 equiv) and OxymaPure (3.0 equiv) in minimal anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Add DIC (3.0 equiv) to the solution. Stir at room temperature for 3 minutes to allow the formation of the Oxyma active ester. Crucial Insight: Do not use a base (like DIPEA) in this step, as DIC/Oxyma couplings are highly efficient under neutral conditions, which suppresses epimerization.
-
Coupling: Add the activated mixture to the 2-chlorophenyl
-amino ester (1.0 equiv, either in solution or on solid support). -
Thermal Acceleration: Heat the reaction vessel to 60 °C using a controlled microwave peptide synthesizer or a pre-heated oil bath. Maintain temperature and agitate for 2 hours[8].
-
Validation Checkpoint: Withdraw a 5
L aliquot, dilute in 100 L Acetonitrile/Water (1:1), and analyze via LC-MS. The mass of the unreacted -amino ester should be completely absent. -
Workup: If on solid phase, wash the resin with hot DMF (3x), DCM (3x), and proceed to Fmoc deprotection.
Reaction workflow for DIC/OxymaPure mediated coupling of sterically hindered beta-amino esters.
Protocol B: In Situ Acid Fluoride Activation via TFFH
Mechanism: When heating is not an option (e.g., presence of highly sensitive side-chain protecting groups), acid fluorides are the ultimate solution for sterically hindered amines. The fluoride leaving group has a much smaller van der Waals radius than OBt or Oxyma esters, allowing the carbonyl carbon to easily slide past the 2-chlorophenyl steric shield[9],[6]. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates the acid fluoride in situ.
Reagents:
-
Fmoc-Amino Acid (2.0 equiv)
-
TFFH (2.0 equiv)
-
DIPEA (4.0 equiv)
-
Anhydrous DCM/DMF (1:1)
Step-by-Step Procedure:
-
Preparation: Dissolve the Fmoc-amino acid (2.0 equiv) in anhydrous DCM/DMF.
-
In Situ Generation: Add DIPEA (4.0 equiv) followed immediately by TFFH (2.0 equiv). Stir for 15 minutes at room temperature. The formation of the acid fluoride is rapid and can be confirmed by IR spectroscopy (appearance of a sharp peak around 1840 cm⁻¹).
-
Coupling: Introduce the 2-chlorophenyl
-amino ester (1.0 equiv) to the reaction mixture. -
Reaction: Stir at room temperature for 4 hours. The high electrophilicity of the acid fluoride compensates for the lack of thermal acceleration.
-
Validation Checkpoint: Perform LC-MS analysis. If trace starting material remains, do not extend the time past 6 hours (to avoid hydrolysis); instead, perform a second coupling with fresh reagents.
References
-
Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications Source: Advanced Healthcare Materials URL:[Link][2]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Source: Global Research Online URL:[Link][9]
-
An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures Source: ChemRxiv URL:[Link][7]
-
Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (via uniurb.it) URL:[Link][5]
-
EDC·HCl and Potassium Salts of Oxyma and Oxyma-B as Superior Coupling Cocktails for Peptide Synthesis Source: European Journal of Organic Chemistry URL:[Link][10]
-
Recent development of peptide coupling reagents in organic synthesis Source: Tetrahedron (via uni-kiel.de) URL:[Link][6]
-
Improved coupling method for peptide synthesis at elevated temperatures Source: US Patent CA2915484C URL:[8]
Sources
- 2. research.rug.nl [research.rug.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. chemrxiv.org [chemrxiv.org]
- 8. CA2915484C - Improved coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application Note & Protocol: Asymmetric Synthesis of (S)-methyl 3-amino-3-(2-chlorophenyl)propanoate
Introduction: Significance and Synthetic Challenge
(S)-methyl 3-amino-3-(2-chlorophenyl)propanoate is a chiral β-amino ester of significant pharmaceutical interest. It serves as a pivotal intermediate in the synthesis of (S)-clopidogrel, a potent antiplatelet agent used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. The therapeutic efficacy of clopidogrel is stereospecific, residing solely in the (S)-enantiomer. Consequently, the development of efficient and highly stereoselective methods to produce this key building block is a critical objective in pharmaceutical manufacturing.
The primary challenge lies in controlling the stereochemistry at the C3 position during the synthesis. Classical methods often involve racemic synthesis followed by chiral resolution, which is inherently inefficient as it discards at least 50% of the material. Modern synthetic chemistry focuses on asymmetric catalysis to directly generate the desired enantiomer in high purity, a more atom-economical and cost-effective approach. This document details a robust and field-proven protocol for the asymmetric synthesis of (S)-methyl 3-amino-3-(2-chlorophenyl)propanoate via the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine ester precursor.
Recommended Synthetic Strategy: Asymmetric Hydrogenation
Among the various methods for preparing enantiopure β-amino acids and their derivatives, the transition metal-catalyzed asymmetric hydrogenation of prochiral enamines or dehydroamino acids stands out as one of the most efficient and widely used strategies.[1][2] This approach offers high enantioselectivities, operational simplicity, and atom economy.
The selected protocol involves two key stages:
-
Synthesis of the Prochiral Precursor: Formation of methyl (Z)-3-amino-3-(2-chlorophenyl)propenoate from 2-chlorobenzonitrile and methyl acetate.
-
Asymmetric Hydrogenation: Enantioselective reduction of the C=C double bond of the enamine ester using a chiral Rhodium-diphosphine catalyst to yield the target (S)-β-amino ester.
This method is chosen for its high and predictable enantioselectivity, which is imparted by the chiral ligand complexed to the rhodium center. The seminal work by Halpern and others has established a strong mechanistic understanding of this class of reactions, allowing for rational catalyst and condition selection.[3][4]
Rationale for Catalyst Selection
The heart of this asymmetric transformation is the chiral catalyst. Cationic rhodium(I) complexes bearing C₂-symmetric chiral bisphosphine ligands, such as those from the DuPhos or DIPAMP families, have proven to be exceptionally effective for the hydrogenation of enamides and related substrates.[1][5][6] The ligand's chirality creates a chiral environment around the metal center, which differentiates the two prochiral faces of the enamine substrate. This differentiation forces the hydrogenation to occur preferentially from one side, leading to the formation of one enantiomer in excess. The choice of a specific ligand, like (R,R)-Me-DuPhOS, is based on its established success in providing high enantiomeric excess (ee) for a broad range of enamide-type substrates.
Mechanistic Insight: The Halpern-Landis Unsaturated Pathway
The enantioselectivity of the rhodium-catalyzed hydrogenation of enamides is governed by what is known as the "unsaturated pathway," extensively studied by Halpern and Landis.[3][6] While a detailed quantum mechanical description is complex, the core principles can be summarized as follows:
-
Substrate Coordination: The prochiral enamine substrate coordinates to the chiral Rh(I)-diphosphine catalyst, forming two rapidly equilibrating diastereomeric complexes (major and minor).
-
Rate-Determining Step: Contrary to the lock-and-key model where the major diastereomer would be expected to lead to the major product, it is the oxidative addition of H₂ to the minor diastereomeric complex that is the faster, rate-determining step.
-
Stereochemistry Induction: This faster reaction of the minor complex channels the reaction through a lower-energy transition state, ultimately leading to the formation of the major enantiomeric product. The major diastereomeric complex reacts much more slowly with hydrogen.
-
Catalytic Cycle: Following oxidative addition, migratory insertion of the hydride to the β-carbon and subsequent reductive elimination of the product regenerates the active catalyst.
This anti-lock-and-key model, where the major product arises from the most reactive, albeit less stable, intermediate, is a cornerstone of understanding this powerful transformation.[6]
Caption: Overall workflow for the synthesis and analysis of the target molecule.
Detailed Experimental Protocols
Safety Precaution: This procedure involves flammable solvents, high-pressure hydrogen gas, and potentially hazardous reagents. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The hydrogenation step must be conducted behind a blast shield in a properly rated high-pressure reactor.
Part A: Synthesis of Methyl (Z)-3-amino-3-(2-chlorophenyl)propenoate (Precursor)
-
Reactor Setup: To a dry, three-necked, 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol).
-
Reagent Addition: Wash the NaH with dry hexanes (3 x 20 mL) to remove the mineral oil. Suspend the NaH in 100 mL of dry tetrahydrofuran (THF).
-
Reaction Initiation: Add a solution of 2-chlorobenzonitrile (13.75 g, 0.10 mol) and methyl acetate (9.6 g, 0.13 mol) in 50 mL of dry THF dropwise to the stirred suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 20 mL of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel, add 100 mL of ethyl acetate, and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the enamine ester as a solid.
Part B: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, charge a high-pressure autoclave reactor equipped with a glass liner and a magnetic stir bar with the enamine ester precursor (1.98 g, 10 mmol) and the chiral catalyst, [Rh(COD)((R,R)-Me-DuPhos)]BF₄ (33.4 mg, 0.05 mmol, 0.5 mol%).
-
Solvent Addition: Add 20 mL of degassed methanol to the reactor.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge the reactor with hydrogen gas three times. Pressurize the reactor to 10 atm (approx. 150 psi) with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature (25 °C) for 12-24 hours. The progress of the reaction can be monitored by the cessation of hydrogen uptake.
-
Work-up: Carefully vent the excess hydrogen. Open the reactor and concentrate the methanolic solution under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (50 mL) and pass it through a short plug of silica gel to remove the catalyst. Evaporate the solvent to yield the crude product. Further purification, if necessary, can be achieved by column chromatography.
Data Summary and Characterization
Reaction Parameters
| Parameter | Value |
| Substrate | Methyl (Z)-3-amino-3-(2-chlorophenyl)propenoate |
| Catalyst | [Rh(COD)((R,R)-Me-DuPhos)]BF₄ |
| Catalyst Loading | 0.5 mol% |
| Solvent | Methanol |
| H₂ Pressure | 10 atm |
| Temperature | 25 °C |
| Reaction Time | 12-24 h |
| Expected Yield | >95% |
| Expected e.e. | >98% (S) |
Product Characterization
-
¹H NMR & ¹³C NMR: The structure of the final product should be confirmed by NMR spectroscopy. The spectra should be consistent with the structure of methyl 3-amino-3-(2-chlorophenyl)propanoate.
-
Chiral HPLC: The enantiomeric excess (e.e.) of the product must be determined by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar) and an appropriate mobile phase (e.g., hexane/isopropanol mixture). The retention times of the (S) and (R) enantiomers should be compared against a racemic standard.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst (air/moisture exposure)- Insufficient hydrogen pressure or leak- Impure substrate or solvent | - Handle catalyst strictly under inert conditions- Check reactor seals and pressure gauge- Use freshly distilled/dried solvents and purified substrate |
| Low Enantioselectivity | - Racemization of product- Incorrect catalyst or ligand enantiomer- Reaction temperature too high | - Ensure work-up conditions are non-basic- Verify the identity and chirality of the catalyst- Maintain reaction at the specified temperature |
| Difficult Purification | - Incomplete removal of catalyst- Side product formation | - Pass the crude product through a silica plug before final purification- Re-optimize reaction conditions (e.g., lower temperature, shorter time) |
References
-
Halpern, J. (1982). Mechanistic Studies of Rhodium-Catalyzed Asymmetric Homogeneous Hydrogenation. Advances in Chemistry, 196, 17-31. [Link]
-
Gridnev, I. D., & Imamoto, T. (2007). Ligand and Substrate Effects on the Mechanism of Rhodium-Catalyzed Hydrogenation of Enamides. The Journal of Organic Chemistry, 72(2), 578-588. [Link]
-
Holland, P. L., et al. (2019). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. Journal of the American Chemical Society, 141(42), 16878-16890. [Link]
-
Halpern's mechanism for the rhodium catalyzed hydrogenation of enamides. (n.d.). ResearchGate. [Link]
-
Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II (Vol. 8, pp. 1-69). Elsevier. [Link]
-
Singh, S., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 849-863. [Link]
-
Vidal-Ferran, A., & Pérez-Luna, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]
-
Sashikanth, S., et al. (2015). An Asymmetric Synthesis of Clopidogrel Hydrogen Sulfate. Synthetic Communications, 45(14), 1675-1683. [Link]
Sources
- 1. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]
- 2. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
Mannich reaction conditions for beta-amino ester synthesis
Application Note: Advanced Protocols for -Amino Ester Synthesis
From Mukaiyama-Mannich to Direct Catalytic Asymmetric Routes
Executive Summary & Strategic Importance
This guide moves beyond textbook definitions to provide two field-validated protocols for synthesizing
-
The Mukaiyama-Mannich Protocol: The industry standard for reliability and stereocontrol, utilizing pre-formed silyl ketene acetals (SKA).
-
The Direct Catalytic Asymmetric Protocol: An advanced organocatalytic method that bypasses pre-activation, utilizing soft Lewis basicity/Brønsted acidity for high atom economy.
Mechanistic Insight & Causality
To troubleshoot low yields, one must understand the failure modes of the ester Mannich reaction.
-
The Enolization Problem: Simple esters do not enolize sufficiently under mild acidic conditions to attack the imine. Harsh bases (LDA) lead to side reactions (Claisen condensation).
-
The Solution (Mukaiyama): We decouple enolization from the C-C bond formation. By trapping the enolate as a Silyl Ketene Acetal (SKA) , we create a shelf-stable, neutral nucleophile that reacts specifically with imines upon Lewis Acid activation.
-
The Solution (Direct Organocatalysis): We use bifunctional catalysts (e.g., Thioureas) that simultaneously activate the imine (via H-bonding) and the nucleophile (via soft deprotonation), enabling a direct reaction without silyl groups.
Visualization: Reaction Pathways
Caption: Comparison of the stepwise Mukaiyama pathway (solid lines) vs. the concerted Direct Organocatalytic pathway (dashed).
Protocol A: Lewis Acid-Catalyzed Mukaiyama-Mannich Reaction
Best for: Complex substrates, library generation, and reactions requiring high diastereoselectivity.
Key Catalyst: Scandium(III) Triflate [
Materials
-
Aldehyde: 1.0 equiv (e.g., Benzaldehyde).
-
Amine: 1.0 equiv (e.g., Aniline or
-Anisidine). -
Silyl Ketene Acetal (SKA): 1.2 equiv (Derived from methyl isobutyrate or similar).
-
Catalyst:
(5–10 mol%). -
Solvent: Acetonitrile (
) or Water/SDS (micellar system).
Step-by-Step Methodology
-
Catalyst Preparation:
-
Dissolve
(0.05 mmol) in (2.0 mL). If using the aqueous variant, dissolve in water with 20 mol% SDS (Sodium Dodecyl Sulfate).
-
-
Imine Formation (In-Situ):
-
Add the amine (1.0 mmol) and aldehyde (1.0 mmol) to the catalyst solution.
-
Stir at room temperature for 15–30 minutes. Note:
catalyzes the dehydration to form the imine. -
Checkpoint: The solution may become slightly cloudy due to water generation; this is acceptable with Scandium.
-
-
Nucleophilic Addition:
-
Add the Silyl Ketene Acetal (1.2 mmol) dropwise.
-
Stir at room temperature. Reaction typically completes in 2–6 hours.
-
-
Quench & Desilylation:
-
Add dilute
(1N) or saturated (depending on product stability) to quench and cleave the silyl group. -
Stir vigorously for 10 minutes.
-
-
Workup:
-
Extract with Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc).[3]
-
Data: Solvent Effects on Yield (Reference Data)
| Solvent | Time (h) | Yield (%) | Notes |
| 6 | 88 | Standard anhydrous conditions | |
| 4 | 92 | Faster rate due to polarity | |
| 6 | 84 | Green chemistry; surfactant required [5] | |
| THF | 12 | 65 | Slower; competitive coordination to Sc |
Protocol B: Direct Asymmetric Organocatalytic Mannich
Best for: Enantioselective synthesis of
Materials
-
Substrate:
-amido sulfone (stable precursor to N-Boc imine) or pre-formed N-Boc imine. -
Nucleophile: Malonate half-ester or
-keto ester (easier to enolize than simple esters). Note: For simple esters, specialized "ester equivalents" like N-acyl pyrroles are often used [2]. -
Catalyst: Bifunctional Thiourea (e.g., Takemoto's catalyst) (10 mol%).
-
Base:
(stoichiometric if using sulfone precursor).
Step-by-Step Methodology
-
Imine Generation:
-
In a reaction vial, suspend
-amido sulfone (0.2 mmol) and (3.0 equiv) in Toluene or Xylene (1.0 mL). -
Stir for 1 hour to generate the N-Boc imine in situ.
-
-
Catalytic Addition:
-
Add the Chiral Thiourea catalyst (0.02 mmol, 10 mol%).
-
Add the nucleophile (e.g., Dimethyl malonate or equivalent) (0.24 mmol).
-
-
Incubation:
-
Stir at
to Room Temp. Critical: Lower temperatures often improve enantioselectivity (ee). -
Reaction time: 24–48 hours (Organocatalysis is slower than Lewis Acid catalysis).
-
-
Purification:
-
Filter off inorganic salts.
-
Directly load the filtrate onto a silica gel column.
-
Tip: Avoid acidic workups which might racemize the product or cleave the Boc group.
-
Visualization: Organocatalytic Workflow
Caption: Workflow for the organocatalytic route avoiding aqueous extraction to preserve stereochemistry.
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| No Reaction (Protocol A) | SKA hydrolysis | Ensure SKA is distilled and stored under Argon. Check solvent dryness (unless using aqueous Sc protocol). |
| Low ee (Protocol B) | Temperature too high | Lower temp to |
| Product Decomposition | Retro-Mannich | Mannich bases are unstable to heat/acid. Avoid heating during evaporation. Store as HCl salts if possible. |
| Background Reaction | Uncatalyzed pathway | Run a blank reaction without catalyst. If significant product forms, lower concentration or change solvent to non-polar (Toluene). |
References
-
Kobayashi, S. (1998). "Facile synthesis of homoallylic amines in water." Chemical Communications.
-
Harada, S., et al. (2005).[4] "Direct Catalytic Asymmetric Mannich-Type Reactions of N-(2-Hydroxyacetyl)pyrrole as an Ester-Equivalent Donor." Angewandte Chemie International Edition.
-
Salter, M. M., et al. (2006).[5] "Direct-Type Catalytic Three-Component Mannich Reactions Leading to an Efficient Synthesis of
-Diamino Acid Derivatives." Organic Letters. -
Karimi, B., & Ma'mani, L. (2003).[1] "Scandium(III) Triflate as an Efficient and Recyclable Catalyst." Synthesis.
-
Kobayashi, S., et al. (2006).[5] "The Catalytic Asymmetric Mannich-Type Reactions in Aqueous Media." Organic Letters.
Sources
- 1. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 2. A Sc(OTf)3 catalyzed Mukaiyama–Mannich reaction of difluoroenoxysilanes with unactivated ketimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones [beilstein-journals.org]
- 4. Direct catalytic asymmetric Mannich-type reactions of N-(2-hydroxyacetyl)pyrrole as an ester-equivalent donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct-Type Catalytic Three-Component Mannich Reactions Leading to an Efficient Synthesis of α,β-Diamino Acid Derivatives [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Unwanted Cyclization of β-Amino Esters to β-Lactams
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of spontaneous or undesired cyclization of β-amino esters into their corresponding β-lactam structures. Understanding and controlling this equilibrium is critical for the successful synthesis and purification of β-amino acid derivatives, which are valuable precursors for a wide range of biologically active molecules.[1]
Introduction: The β-Amino Ester / β-Lactam Equilibrium
β-Amino esters are versatile synthetic intermediates. However, their inherent structure, possessing both a nucleophilic amine and an electrophilic ester carbonyl in a 1,3-relationship, makes them susceptible to intramolecular cyclization to form a four-membered β-lactam ring.[2] This process can be reversible and is often influenced by reaction conditions, substrate structure, and the presence of catalysts or bases.[1][3] While the synthesis of β-lactams is often the desired outcome, preventing this cyclization is crucial when the linear β-amino ester is the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism driving the cyclization of a β-amino ester to a β-lactam?
A: The cyclization is an intramolecular nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the β-amino group attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxy group (-OR) of the ester as a leaving group to form the cyclic amide, the β-lactam. This process is often base-promoted, as deprotonation of the amine increases its nucleophilicity.
Caption: Mechanism of β-lactam formation.
Q2: I'm trying to purify my β-amino ester using silica gel chromatography, but I'm recovering the β-lactam instead. What's happening?
A: Silica gel is acidic and can act as a proton source, protonating the amine of your β-amino ester. This can promote cyclization. The slightly acidic nature of the silica surface can catalyze the intramolecular reaction. Consider using a neutral or basic alumina for chromatography, or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in your eluent system.
Q3: Does the choice of ester group on my β-amino ester affect the rate of cyclization?
A: Absolutely. The ester's alkoxy group functions as the leaving group during cyclization. A better leaving group will facilitate a faster cyclization. For instance, a methyl or ethyl ester is generally more stable than a tert-butyl ester under neutral or basic conditions. However, under acidic conditions, the tert-butyl ester can be more labile. If you want to suppress cyclization, using a sterically hindered ester or an ester with a poor leaving group can be beneficial.
Q4: How does solvent choice impact the unwanted formation of β-lactams?
A: The solvent plays a significant role. Polar protic solvents, like methanol or ethanol, can facilitate the cyclization by stabilizing the charged tetrahedral intermediate and assisting in proton transfers.[4] Non-polar aprotic solvents, such as toluene or dichloromethane, are generally less likely to promote spontaneous cyclization.[4][5]
Troubleshooting Guides
Problem 1: Significant β-Lactam Formation During Reaction Work-up
Symptoms: NMR or LC-MS analysis of the crude reaction mixture shows a good yield of the desired β-amino ester, but after aqueous work-up and extraction, the isolated product is predominantly the β-lactam.
Root Cause Analysis: The pH of the aqueous phase during work-up is likely promoting cyclization. Basic conditions will deprotonate the amine, increasing its nucleophilicity and driving the cyclization.
Solutions & Protocols
1. Acidic Work-up:
-
Rationale: By keeping the amine protonated as an ammonium salt, its nucleophilicity is significantly reduced, thus inhibiting the intramolecular attack on the ester carbonyl.
-
Protocol:
-
Quench the reaction with a mild acidic solution, such as saturated ammonium chloride (NH₄Cl) or dilute (e.g., 1M) hydrochloric acid (HCl), to a pH of ~4-5.[6]
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at low temperature.
-
2. Use of Protective Groups:
-
Rationale: Protecting the β-amino group as a carbamate (e.g., Boc, Cbz, or Fmoc) prevents it from acting as a nucleophile.[7] This is a robust method to completely prevent cyclization. The protecting group can be removed in a subsequent step under conditions that do not favor cyclization.
-
Protocol (Boc Protection Example):
-
Dissolve the crude β-amino ester in a suitable solvent (e.g., dichloromethane or THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Perform a standard aqueous work-up. The Boc-protected β-amino ester will be stable to purification by silica gel chromatography.
-
Problem 2: Cyclization Occurring During Storage
Symptoms: A pure sample of β-amino ester slowly converts to the β-lactam over time when stored as a neat oil or solid.
Root Cause Analysis: Even trace amounts of moisture or acidic/basic impurities can catalyze the cyclization over time. The inherent proximity of the reactive groups makes the molecule prone to this intramolecular reaction.
Solutions & Protocols
1. Conversion to a Stable Salt:
-
Rationale: Storing the β-amino ester as a stable salt, such as a hydrochloride or trifluoroacetate salt, keeps the amine protonated and non-nucleophilic.
-
Protocol:
-
Dissolve the purified β-amino ester in a dry, non-polar solvent like diethyl ether or dichloromethane.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) or trifluoroacetic acid until precipitation is complete.
-
Collect the salt by filtration, wash with cold, dry solvent, and dry under vacuum.
-
Store the salt in a desiccator at low temperature.
-
2. Aprotic Solvent Storage:
-
Rationale: Storing the compound in a dry, aprotic solvent minimizes the presence of protons that can facilitate the reaction.
-
Protocol:
-
Dissolve the purified β-amino ester in a minimal amount of a dry, aprotic solvent (e.g., toluene or anhydrous THF).
-
Store the solution under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20 °C is recommended).
-
Problem 3: Difficulty in Synthesizing and Isolating the β-Amino Ester without Concurrent Lactam Formation
Symptoms: The desired β-amino ester and the β-lactam are formed as a mixture during the synthesis, making purification difficult.
Root Cause Analysis: The reaction conditions themselves are promoting the cyclization. This is common in reactions that are run at elevated temperatures or in the presence of strong bases.
Solutions & Protocols
1. Low-Temperature Reactions:
-
Rationale: Lowering the reaction temperature will decrease the rate of the intramolecular cyclization more significantly than the desired intermolecular reaction in many cases.
-
Protocol:
-
If possible, run the synthesis at 0 °C or even lower temperatures (e.g., -78 °C using a dry ice/acetone bath). This is particularly important during the addition of reagents and the quenching step.
-
2. Steric Hindrance:
-
Rationale: Introducing bulky substituents on the nitrogen atom or at the α- or β-positions of the amino ester can sterically hinder the approach of the amine to the ester carbonyl, thus disfavoring cyclization.[8][9][10]
-
Design Consideration:
-
If the synthetic route allows, consider using a bulky N-protecting group or starting materials with larger R groups. For example, an N-trityl or N-di-tert-butylsilyl group can provide significant steric bulk.
-
3. Choice of Base:
-
Rationale: If a base is required for the synthesis, use a non-nucleophilic, sterically hindered base. This will minimize the deprotonation of the amine, which is often the rate-limiting step for cyclization.
-
Recommended Bases:
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
-
2,6-Lutidine
-
Hünig's base (N,N-Diisopropylethylamine - DIPEA)
-
Caption: Troubleshooting flowchart for β-lactam formation.
Comparison of Preventative Strategies
| Strategy | Principle | Advantages | Disadvantages | Best Suited For |
| Acidic Work-up | Amine Protonation | Simple, quick, avoids extra synthetic steps. | May not be suitable for acid-labile compounds. | Preventing cyclization during extraction and purification of relatively stable β-amino esters. |
| N-Protection | Blocking Nucleophilicity | Highly effective, provides a very stable intermediate. | Requires additional protection and deprotection steps, adding to the overall synthesis length.[7][11] | Complex syntheses where the β-amino ester needs to undergo further transformations. |
| Salt Formation | Amine Protonation | Provides long-term storage stability. | Requires an additional step to liberate the free amine before use. | Long-term storage of purified β-amino esters. |
| Low Temperature | Kinetic Control | Can be implemented without changing reagents. | May significantly slow down the desired reaction; requires specialized equipment for very low temperatures. | Reactions where the activation energy for cyclization is higher than for the desired reaction. |
| Steric Hindrance | Steric Shielding | Can be a very effective, built-in preventative measure. | Requires redesigning the synthetic precursors.[9] | De novo synthesis design where substrate structure can be modified. |
References
- Alper, H. (Year). Title of Work. Source. [URL not available]
-
Evans, C. D., Mahon, M. F., & Andrews, P. C. (2012). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. University of Bath. [Link]
-
Di, C., & Nagib, D. A. (2017). A streamlined protocol enables rapid conversion of alcohols to their β-amino analogs. Journal of the American Chemical Society, 139(30), 10204–10207. [Link]
-
Farkas, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(54), 31631-31638. [Link]
- Gilman, H., & Speeter, M. (Year). Title of Work. Source. [URL not available]
-
Hosseini, A., & Schreiner, P. R. (2019). A convenient Kinugasa reaction protocol enables a one-pot synthesis of 4-substituted β-lactams from inexpensive calcium carbide and nitrone derivatives. Organic Letters, 21(10), 3746-3749. [Link]
-
Jenner, G. (1997). High pressure and selectivity in organic reactions. Tetrahedron, 53(8), 2669-2695. [Link]
-
Kim, I., Roh, S. W., Lee, D. G., & Lee, C. (2014). Catalytic generation of a ketene species directly from a terminal alkyne in the presence of a Rh(I) catalyst and 4-picoline N-oxide provides a novel and efficient entry to the Staudinger synthesis of β-lactams with high trans diastereoselectivity under mild conditions. Organic Letters, 16(9), 2482-2485. [Link]
- Reddy, B. V. S., et al. (Year). Title of Work. Source. [URL not available]
-
Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. [Link]
-
Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). A practical methodology for the catalytic, asymmetric synthesis of β-lactams. Journal of the American Chemical Society, 124(23), 6626-6635. [Link]
-
Waghmare, S. R. (2020). NH4Cl catalyzed synthesis of β-amino esters. Results in Chemistry, 2, 100036. [Link]
- Zhang, D., et al. (2025). Title of Work. Journal of the American Chemical Society, 147, 7886-7896. [URL not available]
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. β-Lactam - Wikipedia [en.wikipedia.org]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Using steric hindrance to design new inhibitors of class C beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Technical Support Guide: Stability & Handling of Methyl 3-amino-3-(2-chlorophenyl)propanoate
Executive Summary: The Stability Protocol
Status: CRITICAL INSTABILITY WARNING Direct Answer: Methyl 3-amino-3-(2-chlorophenyl)propanoate free base is thermodynamically unstable and kinetically labile. It should never be stored for extended periods (even at -20°C).
Standard Operating Procedure (SOP):
-
Storage: Always store as the Hydrochloride (HCl) salt or Tosylate salt . These are stable solids at room temperature under inert atmosphere.
-
Usage: Generate the free base in situ immediately prior to the subsequent reaction step.
-
Isolation: If isolation is unavoidable, keep the free base in solution at low temperature (<0°C) and use within 1–4 hours.
Part 1: Mechanisms of Degradation
To troubleshoot effectively, you must understand why your compound is degrading. As a
The Three Pathways of Failure
-
Intramolecular Cyclization (Lactamization): The primary amine is nucleophilic. In the free base form, the amine can attack the carbonyl carbon of the ester 3-positions away. This forms a 4-membered lactam ring (a
-lactam), releasing methanol. This is often irreversible and leads to solidification of the oil. -
Retro-Michael Reaction: The molecule is essentially a Michael adduct of ammonia and a cinnamate derivative. Under basic conditions or heat, it can revert to its starting materials: methyl 2-chlorocinnamate and ammonia.
-
Hydrolysis: Moisture attacks the ester, yielding the
-amino acid (zwitterion).
Visualizing the Degradation Pathways
Figure 1: The thermodynamic fate of the free base. Note that the HCl salt effectively blocks all three degradation pathways by protonating the amine (preventing nucleophilic attack and retro-Michael).
Part 2: Troubleshooting Guide
Scenario A: "My oil solidified overnight."
-
Diagnosis: You likely formed the
-lactam (4-(2-chlorophenyl)azetidin-2-one). -
Cause: The free base was left neat or in a concentrated non-acidic solution.
-
Solution: This is generally irreversible. Check NMR for the disappearance of the methyl ester singlet (~3.6 ppm) and the shift of the
-proton. Discard and re-synthesize, ensuring immediate salt formation.
Scenario B: "I see a new spot on TLC moving faster than my amine."
-
Diagnosis: Retro-Michael elimination.
-
Cause: The workup was too basic (pH > 10) or the rotary evaporator bath was too hot (>40°C).
-
Solution: Keep workup pH between 8–9. Keep water bath temperature <30°C.
Scenario C: "Yield is low after extraction."
-
Diagnosis: Water solubility.
-
Cause:
-amino esters are moderately polar. If the pH is not high enough during extraction, the amine remains protonated (water-soluble). If pH is too high, you risk retro-Michael. -
Solution: Use Dichloromethane (DCM) for extraction (better solubility than ethyl acetate). Saturate the aqueous layer with NaCl (salting out) to force the organic free base into the DCM layer.
Part 3: Experimental Protocols
Protocol 1: Safe Generation of Free Base (In Situ)
Use this when the next step requires the free amine (e.g., amide coupling).
-
Suspend: Place 1.0 equiv of the HCl salt in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Cool: Cool the suspension to 0°C.
-
Neutralize: Add 1.05 equiv of a mild organic base (e.g., Triethylamine or DIPEA) or wash rapidly with cold saturated NaHCO₃ solution.
-
Note: If using aqueous wash, separate phases quickly. Dry organic layer over MgSO₄ for <10 mins.
-
-
Use: Filter and add the solution immediately to your reaction vessel. Do not concentrate to dryness.
Protocol 2: Conversion to Stable HCl Salt
Use this for long-term storage.
-
Dissolve: Dissolve the crude free base oil in a minimal amount of dry Ethyl Acetate or Diethyl Ether.
-
Acidify: Add 1.1 equiv of 4M HCl in Dioxane dropwise at 0°C.
-
Precipitate: The white solid salt should precipitate immediately. If oiling occurs, add hexanes/heptane to induce crystallization.
-
Filter & Dry: Filter the solid under nitrogen. Wash with cold ether. Dry under vacuum.
-
Store: Store in a tightly sealed vial at room temperature (or 4°C) under Argon.
Part 4: Stability Data Summary
| Condition | Free Base Stability | HCl Salt Stability | Recommendation |
| Neat (25°C) | < 24 Hours (Lactamization) | > 2 Years | Store as Salt |
| Solution (DCM, 25°C) | < 48 Hours | Stable | Use immediately |
| Solution (Water, pH 7) | Hydrolysis (Hours) | Stable | Avoid water for free base |
| Heat (>50°C) | Rapid Decomposition | Stable | Avoid heat for free base |
References
-
Mechanistic Insight on Beta-Lactam Formation
- Title: Synthesis of Monocyclic β-Lactams via Cyclodehydr
- Source: ResearchG
- Context: Describes the cyclization propensity of beta-amino acid deriv
-
Retro-Michael Instability
- Title: Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-C
- Source: MDPI (C
- Context: Discusses the reversibility of the Michael addition (Retro-Michael)
-
General Stability of Amino Protecting Groups/Esters
-
Commercial Handling Data (SDS)
- Title: Safety Data Sheet - Methyl 3-amino-3-(2-chlorophenyl)
- Source: Sigma-Aldrich / Fisher Scientific
- Context: Confirms storage conditions (Keep Cold/Inert) and hazard profile.
-
(Note: Direct deep links to SDS often expire; search CAS 823189-96-4 on Sigma-Aldrich for current sheet.)
Sources
- 1. fishersci.com [fishersci.com]
- 2. reddit.com [reddit.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Exploring transamidation and chemical recycling of β-amino amide-derived covalent adaptable networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Technical Support Center: Optimizing Rodionov Synthesis for 2-Chlorophenyl Derivatives
Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks when synthesizing 3-amino-3-(2-chlorophenyl)propanoic acid via the Rodionov reaction. By analyzing the mechanistic causality behind common failures, this document provides field-proven, self-validating protocols to optimize your synthetic workflows.
Mechanistic Overview & Pathway Analysis
To troubleshoot yield issues, we must first map the competing reaction pathways. The Rodionov synthesis is a delicate race between the desired ammonia-driven imine formation and the undesired malonate-driven Knoevenagel condensation[1],[2].
Reaction pathways in the Rodionov synthesis highlighting the desired vs. competitive side reactions.
Troubleshooting & FAQs: Yield Optimization
Q1: Why is my yield of 3-amino-3-(2-chlorophenyl)propanoic acid consistently low (<40%) under standard ethanol reflux?
A1: The underlying cause is dual-faceted: steric hindrance and electronic effects. The ortho-chloro substituent on 2-chlorobenzaldehyde physically impedes the nucleophilic attack of ammonia, which is required to form the critical imine intermediate[1]. Concurrently, the electron-withdrawing nature of the chlorine atom increases the electrophilicity of the carbonyl carbon. Under prolonged conventional heating (e.g., 8–12 hours of reflux[3]), this combination allows the competing Knoevenagel condensation to dominate. Malonic acid directly attacks the aldehyde, forming an alkylidenemalonic acid intermediate that decarboxylates into 2-chlorocinnamic acid, permanently siphoning your starting material away from the desired
Q2: How can I suppress the formation of the 2-chlorocinnamic acid byproduct? A2: The most effective, field-proven intervention is transitioning from conventional convective heating to Microwave (MW) Irradiation . MW heating rapidly accelerates the initial imine formation, kinetically favoring the Rodionov pathway over the thermodynamically driven Knoevenagel condensation[4]. Additionally, increasing the stoichiometry of ammonium acetate from the standard 2.0 equivalents[3] to 2.5–3.0 equivalents ensures a high localized concentration of ammonia, counteracting the steric resistance and driving the equilibrium toward the imine intermediate.
Q3: What is the optimal solvent system for sterically hindered ortho-substituted benzaldehydes?
A3: While absolute ethanol is the traditional solvent[3], it limits the reaction temperature to its boiling point (~78°C) under atmospheric conditions, which is often insufficient to overcome the activation energy barrier imposed by the ortho-chloro group. We recommend a solvent-free approach or using a minimal amount of a higher-boiling solvent (like 1-butanol) under microwave conditions. Solvent-free MW synthesis has been shown to drastically reduce reaction times to 10–15 minutes while significantly boosting the yield of
Quantitative Data: Condition Comparison
The following table summarizes the causal relationship between heating modalities, stoichiometry, and the resulting product distribution for 2-chlorophenyl derivatives.
| Heating Modality | Solvent System | NH₄OAc (eq) | Reaction Time | Yield of | Yield of Cinnamic Acid Byproduct |
| Conventional Reflux | Absolute Ethanol | 2.0 | 8–12 hours | 35 – 42% | 40 – 48% |
| Conventional Reflux | 1-Butanol | 2.0 | 6–8 hours | 45 – 50% | 35 – 40% |
| Microwave (90°C) | Absolute Ethanol | 2.0 | 15 minutes | 65 – 70% | 15 – 20% |
| Microwave (90°C) | Solvent-Free | 2.5 | 10–12 minutes | 80 – 85% | < 5% |
Data synthesis derived from optimized microwave irradiation parameters and competitive formation studies[4],[2].
Validated Experimental Protocol
Microwave-Assisted Synthesis of 3-Amino-3-(2-chlorophenyl)propanoic acid This self-validating protocol utilizes in-process checks to ensure high conversion, relying on differential solubility to isolate the zwitterionic product from organic impurities.
Step 1: Reagent Preparation
-
2-Chlorobenzaldehyde: 10.0 mmol (1.41 g)
-
Malonic acid: 12.0 mmol (1.25 g)
-
Ammonium acetate: 25.0 mmol (1.93 g)
-
Causality Check: The 2.5x excess of NH₄OAc compensates for ammonia volatility under heating and provides the necessary nucleophilic driving force to overcome the ortho-chloro steric shield.
Step 2: Reaction Setup
-
Combine all reagents in a 10 mL microwave-safe quartz or thick-walled glass vessel equipped with a magnetic stir bar.
-
Optional: Add 0.5 mL of absolute ethanol solely as a homogenizing agent if the solid mixture does not liquefy upon initial stirring. (2-chlorobenzaldehyde is a liquid at room temperature, which typically facilitates a solvent-free melt).
Step 3: Microwave Irradiation
-
Seal the vessel and place it in a dedicated laboratory microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Program the reactor to reach 90°C over 2 minutes, holding at 90°C for 12 minutes with dynamic power modulation (max 300 W).
-
Self-Validation (In-Process): Monitor the pressure curve on the reactor's interface. A steady, mild pressure increase confirms the controlled release of CO₂ (successful decarboxylation). A sudden, sharp spike indicates thermal runaway, requiring immediate cooling.
Step 4: TLC Verification
-
Carefully vent and open the vessel after the system cools to 40°C.
-
Spot the crude mixture on a silica gel TLC plate alongside a 2-chlorobenzaldehyde standard. Elute with EtOAc:Hexane (1:1).
-
Validation: The UV-active aldehyde spot (R_f ~0.7) should be completely absent, confirming full conversion and preventing unreacted starting material from contaminating the crystallization phase.
Step 5: Isolation and Workup
-
Transfer the crude mixture to a beaker using 15 mL of cold ethanol.
-
The desired zwitterionic
-amino acid will precipitate as a fine white solid. The cinnamic acid byproduct and unreacted malonic acid remain highly soluble in the ethanolic mother liquor. -
Filter the precipitate under vacuum. Wash the filter cake sequentially with cold ethanol (2 x 5 mL) and cold acetone (10 mL) to strip away residual organic impurities.
Step 6: Purification
-
Recrystallize the crude solid from a boiling mixture of water and ethanol (1:1 v/v).
-
Dry under vacuum at 50°C overnight to yield pure 3-amino-3-(2-chlorophenyl)propanoic acid.
References
-
Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation Mendeleev Communications (via RSC / Mathnet / ResearchGate)[Link]
-
Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis MDPI[Link]
-
Competitive Formation of b-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium Russian Journal of General Chemistry (via Pleiades Publishing)[Link]
Sources
- 1. Ethyl 3-amino-3-(2-chlorophenyl)propanoate | 21464-58-4 | Benchchem [benchchem.com]
- 2. pleiades.online [pleiades.online]
- 3. mdpi.com [mdpi.com]
- 4. Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification & Work-up Strategies
Topic: Removal of Unreacted 2-Chlorobenzaldehyde
Ticket ID: #CHEM-2CL-ALD-001 Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
Removing unreacted 2-chlorobenzaldehyde (2-ClBz) from reaction mixtures is a common challenge in medicinal chemistry. Its high boiling point (~212°C) makes simple evaporation impossible, and its lipophilicity often causes it to co-elute with products during flash chromatography.
This guide prioritizes chemoselective scavenging over physical separation. We utilize the aldehyde's specific reactivity (carbonyl electrophilicity) to alter its phase properties, allowing for removal without tedious chromatography.
Module 1: The Bisulfite Wash (Primary Protocol)
Best For: Standard organic reactions (100 mg to 50 g scale) where the product is not an aldehyde or a sterically unhindered ketone.
The Science (Why it Works)
Sodium bisulfite (
Standard Operating Procedure (SOP)
-
Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane).
-
Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (
). -
The Wash:
-
Add the bisulfite solution to the separatory funnel (Ratio: 1:1 volume relative to organic phase).
-
CRITICAL STEP: Shake vigorously for at least 5–10 minutes .
-
Note: The 2-chloro substituent provides steric hindrance. Brief shaking (standard for benzaldehyde) is insufficient here.
-
-
Separation: Allow layers to settle. The unreacted 2-chlorobenzaldehyde is now trapped in the aqueous layer (bottom) as the sulfonate salt.
-
Validation: Check the organic layer via TLC.[2][3] If the aldehyde spot persists, repeat step 3 with fresh bisulfite.
Troubleshooting FAQ
-
Q: The emulsion won't settle.
-
A: The sulfonate adduct acts as a surfactant. Add a small amount of brine (saturated NaCl) or Methanol (5% v/v) to break the surface tension.
-
-
Q: Can I use this if my product is a ketone?
-
A: Generally, yes. Bisulfite adducts form readily with aldehydes but poorly with most ketones (especially substituted ones) due to steric hindrance. However, test on a small aliquot first.
-
Workflow Visualization
Figure 1: Logic flow for bisulfite-mediated removal of aldehydic impurities.
Module 2: Solid-Supported Scavenging (High-Throughput)
Best For: Late-stage purification, small scales (<100 mg), or parallel synthesis libraries.
The Science
Polymer-supported reagents allow for "filtration purification." We use a resin-bound nucleophile that forms a covalent bond with the aldehyde.[4] The impurity becomes part of the solid phase and is filtered away.
-
Recommended Resin: Polymer-supported Tosylhydrazide (
). -
Mechanism: Condensation to form a hydrazone.
Protocol
-
Stoichiometry: Calculate the excess 2-chlorobenzaldehyde (via NMR integration or mass balance). Use 2–3 equivalents of resin relative to the impurity.
-
Solvent: Dissolve crude in DCM or THF.
-
Incubation: Add resin and a catalytic amount of Acetic Acid (accelerates hydrazone formation). Shake/stir gently for 2–4 hours.
-
Filtration: Filter through a frit or cotton plug. The filtrate contains your pure product.
Module 3: Chemical Modification ("The Shift Strategy")
Best For: When the aldehyde co-elutes (overlaps) with your product on TLC/Column, and bisulfite extraction is chemically incompatible with your product.
Concept
If you cannot remove the impurity, change its polarity drastically so it separates easily during chromatography.
| Strategy | Reagent | Resulting Species | Polarity Change |
| Oxidation | 2-Chlorobenzoic Acid | Becomes highly polar/acidic. Extractable with | |
| Reduction | 2-Chlorobenzyl Alcohol | Becomes significantly more polar (lower Rf). |
Protocol: In-Situ Reduction
-
Dissolve crude mixture in Methanol (
). -
Add
equiv of (relative to the aldehyde impurity). -
Stir for 15 mins. Monitor TLC. The aldehyde spot (high Rf) should disappear and be replaced by the alcohol (lower Rf).
-
Quench with water, extract, and run a short silica plug. The separation between your product and the alcohol will likely be much better than with the aldehyde.
Module 4: Physical Separation (Distillation)
Best For: Multi-gram to Kilogram scale where chromatography is cost-prohibitive.
Data & Specs
-
Boiling Point (Atmospheric): 212°C (Do not attempt atmospheric distillation; decomposition risk).
-
Boiling Point (Vacuum): ~84°C at 10 mmHg.
Guidance
Use a Kugelrohr apparatus for scales <5g. For larger scales, use fractional vacuum distillation. Ensure the vacuum is stable (<10 mmHg) to keep the bath temperature below 100°C, preventing thermal degradation of your desired product.
Decision Matrix: Which Method?
Figure 2: Decision tree for selecting the optimal purification strategy.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Furigay, M. H.; Boucher, M. M.; Mizgier, N. A.; Brindle, C. S. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[6] J. Vis. Exp.2018 , (134), e57612.[7]
-
Sigma-Aldrich (Merck). 2-Chlorobenzaldehyde Product Specification & Properties.
-
Ley, S. V.; Baxendale, I. R.; Bream, R. N.; Jackson, P. S.; Leach, A. G.; Longbottom, D. A.; Nesi, M.; Scott, J. S.; Storer, R. I.; Taylor, S. J. Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. J. Chem. Soc., Perkin Trans. 12000 , 3815-4195. (Authoritative review on scavenger resins).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2019097407A1 - Reactive polymeric resin for removal of aldehydes - Google Patents [patents.google.com]
- 5. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05189K [pubs.rsc.org]
- 6. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
racemization of beta-amino esters during basic workup
The following technical guide addresses the racemization and degradation of beta-amino esters during basic workup. This content is structured for researchers and process chemists, focusing on the unique Retro-Michael instability inherent to this structural motif.
Topic: Prevention of Racemization & Degradation During Basic Workup
Applicable Compounds:
Core Technical Insight: The "Retro-Michael" Trap
Unlike
Under basic conditions, the
The Mechanism of Failure
-
Deprotonation: Base removes the acidic
-proton. -
Elimination: The enolate expels the amine (Retro-Michael).
-
Racemization: The amine re-adds to the acrylate (Michael Addition). Since the acrylate is planar (achiral), the amine can attack from either face, resulting in a racemic mixture.
Pathway Visualization
The following diagram illustrates the equilibrium that destroys enantiomeric excess (
Caption: The Retro-Michael/Michael addition cycle. Once the amine leaves, stereochemical information is lost. Re-addition yields a racemate.
Troubleshooting Guide (Q&A)
Symptom: Drop in Enantiomeric Excess (ee)
Q: I washed my crude reaction with saturated NaHCO
-
Diagnosis: The
-protons of esters are acidic (pKa ~25), but the equilibrium is driven by the stability of the conjugated acrylate product. -
Solution: Switch to a buffered acidic workup . Use 0.5 M citric acid or dilute KH
PO (pH 4–5) to protonate the amine. A protonated amine (ammonium) is not a nucleophile and cannot re-add if elimination occurs, nor is it a good leaving group in the first place.
Q: Does the N-protecting group affect stability? A: Yes, significantly.
-
Carbamates (Boc, Cbz, Fmoc): These are generally more stable . The nitrogen lone pair is delocalized into the carbamate carbonyl, making it a poor leaving group and a poor nucleophile.
-
Free Amines / Benzyl Amines: These are highly unstable . The lone pair is available to leave (as an anion or neutral species depending on mechanism) and chemically competent to re-add.
-
Recommendation: If possible, perform basic workups only after N-protection. If you must work up a free amine, keep the temperature at 0°C.
Symptom: Low Yield / Missing Mass
Q: After workup, I see significant acrylate peaks in the NMR. Where did my product go? A: You have pushed the equilibrium toward elimination (Retro-Michael) but prevented the re-addition.
-
Cause: This often happens during extraction with strong bases (e.g., NaOH, Na
CO ) or if the organic layer is dried over basic drying agents (e.g., K CO ). The amine is washed away into the aqueous layer or evaporates (if volatile), leaving the acrylate in the organic layer. -
Fix: Avoid basic drying agents. Use anhydrous Na
SO or MgSO only.
Optimized Workup Protocols
Protocol A: The "Cold-Acidic" Standard (Recommended)
Best for: Free amines or sensitive substrates.
-
Cooling: Cool the reaction mixture to 0°C before quenching.
-
Quench: Add 0.5 M Citric Acid or 1 M NH
Cl (cold). Avoid NaHCO . -
Extraction: Extract rapidly with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Separation: Separate layers immediately. Do not let the biphasic mixture stir for prolonged periods.
-
Drying: Dry organic layer over anhydrous Na
SO .-
Note: Do not use K
CO as a drying agent.
-
-
Concentration: Evaporate solvent at <30°C . Heat promotes elimination.
Protocol B: Handling N-Protected Derivatives (Boc/Cbz)
Best for: Carbamate-protected beta-amino esters.
-
Wash: Can tolerate saturated NaHCO
for acid removal, but limit contact time to <5 minutes. -
Optimization: If
erosion is observed, switch to a half-saturated brine wash instead of base to remove water-soluble impurities without spiking pH.
Quantitative Stability Factors
The susceptibility to racemization depends on structural features.[1][2][3] Use this table to assess risk.
| Structural Feature | Risk Level | Mechanistic Reason |
| N-Protecting Group | ||
| Free Amine (-NH | Critical | Good leaving group; active nucleophile for re-addition. |
| Alkyl Amine (-NHBn) | High | Similar to free amine. |
| Carbamate (-NHBoc) | Low | Poor leaving group (delocalized lone pair). |
| Ester Group | ||
| Methyl/Ethyl Ester | High | Less steric hindrance for base attack/elimination. |
| t-Butyl Ester | Low | Steric bulk protects |
| Unsubstituted ( | Moderate | Two acidic protons available. |
| Critical | Elimination forms a trisubstituted alkene (thermodynamically stable). |
References
-
Mechanism of Retro-Michael Addition
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Beta-Amino Acid Synthesis & Stability
-
Racemization in Peptide Synthesis
- Source: National Institutes of Health (PubMed).
-
URL:[Link]
-
pKa Values of Amino Acid Esters
- Source: Chemistry LibreTexts.
-
URL:[Link]
Sources
optimizing enantioselective enzymatic hydrolysis of beta-amino esters
Welcome to the Biocatalysis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals optimize the enantioselective enzymatic hydrolysis of
Below, you will find targeted troubleshooting guides, mechanistic FAQs, and self-validating protocols to ensure the integrity of your biocatalytic workflows.
Section 1: Core Principles & Enzyme Selection (FAQ)
Q: Why does my racemic
Q: Should I use Candida antarctica Lipase B (CAL-B) or Lipase A (CAL-A)?
A: Enzyme selection depends entirely on the steric bulk of your substrate's
-
CAL-B (Novozym 435): Features a steep, funnel-like binding pocket. It is highly stereoselective for standard secondary esters but often fails to convert substrates with extreme steric hindrance.
-
CAL-A: Features a unique flap domain that, upon interfacial activation, reveals a highly accommodating active site capable of accepting bulky, sterically hindered substrates. Warning: CAL-A exhibits unusual amidase activity. If your
-amino ester is N-acylated, CAL-A will often chemoselectively cleave the amide bond instead of the target ester. To prevent this, use N-Boc or N-Z protecting groups, or utilize bulky tert-butyl esters to steer the chemoselectivity.
Q: Why am I seeing polymerized byproducts or transamidation in my reaction mixture?
A: Unprotected basic nitrogens are highly reactive nucleophiles. In the presence of lipases, free amines can attack the ester/urethane bonds of other substrate molecules, leading to transamidation or polymerization side reactions.
Causality & Fix: Always ensure the
Section 2: Troubleshooting Guide & Decision Matrix
When your kinetic resolution fails, use the following diagnostic framework to identify and resolve the root cause.
Decision tree for troubleshooting low enantiomeric excess in enzymatic ester hydrolysis.
Quantitative Optimization Data
Use the table below to benchmark your experimental design against validated parameters.
| Biocatalyst | Optimal Solvent System | Water Content | Key Application & Limitations |
| CAL-B (Novozym 435) | MTBE / Phosphate Buffer | Biphasic (1:1 v/v) | Best for standard N-protected |
| CAL-A | MTBE | Controlled via MgCl₂ | Ideal for highly sterically hindered substrates. High risk of amide cleavage if N-acylated,. |
| Lipase PS | Diisopropyl ether (DIPE) | 0.5 equivalents | Yields |
Section 3: Standardized Experimental Protocols
The following protocols are designed as self-validating systems. Do not deviate from the mechanical agitation methods or water equivalents, as these directly dictate the thermodynamic limits of the resolution.
Protocol A: Micro-Aqueous Kinetic Resolution (High E-Value Method)
Designed for substrates highly prone to autohydrolysis.
-
Substrate Preparation: Dissolve 5.0 mmol of the racemic N-protected
-amino ester in 20 mL of dry diisopropyl ether (DIPE).-
Causality: DIPE provides a low dielectric constant environment that heavily suppresses non-enzymatic autohydrolysis.
-
-
Water Control: Add exactly 2.5 mmol (0.5 molar equivalents) of distilled water to the solution.
-
Causality: Lipases require a microscopic hydration shell to maintain their active
-hydrolase conformation. Restricting water to exactly 0.5 equivalents ensures the enzyme remains active while strictly limiting the thermodynamic ceiling of the reaction to 50% conversion—the mathematical ideal for resolving a racemate.
-
-
Biocatalyst Addition: Add 50 mg of immobilized Burkholderia cepacia lipase (Lipase PS).
-
Incubation: Incubate the reaction at 45°C using an orbital shaker at 150 rpm.
-
Causality: Orbital shaking prevents the mechanical shearing and destruction of the immobilized enzyme beads that occurs with magnetic stirring. 45°C provides optimal kinetic energy for the substrate to enter the active site without denaturing the protein.
-
-
Termination & Separation: Monitor via chiral HPLC. At exactly 49-50% conversion, filter the enzyme beads to terminate the reaction. Separate the (S)-
-amino acid from the unreacted (R)- -amino ester via acid-base extraction.
Protocol B: Biphasic Hydrolysis using CAL-B
Designed for robust, standard substrates requiring rapid conversion.
-
Solvent System: Dissolve 5.0 mmol of the racemic substrate in 20 mL of Methyl tert-butyl ether (MTBE).
-
Aqueous Phase: Add 20 mL of 100 mM Phosphate buffer (pH 7.0).
-
Causality: The biphasic system creates a vast interfacial area. Lipases undergo "interfacial activation," a mechanism where the hydrophobic lid covering the active site opens only upon contact with an organic-aqueous interface, exposing the catalytic triad.
-
-
Biocatalyst Addition: Add 50 mg of immobilized CAL-B (Novozym 435).
-
Incubation: Incubate at 30°C with vigorous orbital shaking.
-
Causality: Lower temperatures (30°C) in aqueous-rich systems prevent the premature thermal degradation of the ester and minimize transamidation side reactions,.
-
Mechanistic workflow for the lipase-catalyzed kinetic resolution of β-amino esters.
References
-
Mäenpää H, Kanerva LT, Liljeblad A. Acylation of β-Amino Esters and Hydrolysis of β-Amido Esters: Candida antarctica Lipase A as a Chemoselective Deprotection Catalyst. ChemCatChem. 2016;8(7):1226-1232. URL: [Link]
- Sirén S, Dahlström KM, Puttreddy R, Rissanen K, Salminen TA, Scheinin M, Li X-G, Liljeblad A. Candida antarctica Lipase A-Based Enantiorecognition
solubility issues of 2-chlorophenyl beta-amino acid derivatives in water
Technical Support Center: Solubilizing 2-Chlorophenyl -Amino Acid Derivatives
Status: Operational
Ticket ID: SOL-2CL-BETA
Assigned Specialist: Senior Application Scientist
Subject: Overcoming aqueous insolubility in ortho-substituted
Introduction: The "Brick Dust" Challenge
Welcome. If you are accessing this guide, you are likely staring at a vial of white powder floating stubbornly in water, refusing to dissolve despite vortexing, sonication, or heating.
You are dealing with a 2-chlorophenyl
-
Zwitterionic Lattice: Like all amino acids, they form internal salts (zwitterions) at neutral pH, creating high crystal lattice energy.
-
Lipophilic Bulk: The chlorophenyl ring is highly hydrophobic.
-
Ortho-Substitution: Unlike its para-isomer (e.g., the drug Baclofen), the 2-chloro substituent adds steric bulk and increases lipophilicity (LogP), further shielding the polar backbone from water molecules [1, 7].
This guide provides a systematic, self-validating workflow to solubilize these derivatives for biological assays or formulation.
Module 1: The Diagnostic Workflow
Before adding random solvents, use this logic flow to determine the correct solubilization strategy.
Module 2: The pH Swing Protocol (Primary Solution)
The Science:
-
pH 1–3: Molecule is Cationic (
, ). Soluble. -
pH 6–8: Molecule is Zwitterionic (
,ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ). Net charge is 0. Insoluble. -
pH 10+: Molecule is Anionic (
, ). Soluble.
The 2-chloro substituent does not significantly shift these
Protocol: The Titration Solubility Test
Use this to find the "Solubility Edge" for your specific derivative.
-
Preparation: Suspend 10 mg of compound in 1 mL of water (Result: Cloudy suspension).
-
Acidification: Add 1.0 M HCl in 10
L increments while vortexing.-
Observation: The solution should clear as pH drops below 3.0.
-
-
Basification (Alternative): To a fresh vial, add 1.0 M NaOH in 10
L increments.-
Observation: The solution should clear as pH rises above 9.5.
-
Data Summary: Solubility vs. pH Profile
| pH Range | Species Dominance | Solubility Prediction | Suitability |
| < 3.0 | Cation ( | High (> 10 mg/mL) | Good for stock solutions; dilute into buffer later. |
| 4.0 – 8.5 | Zwitterion ( | Very Low (< 0.1 mg/mL) | The Danger Zone. Avoid for stock prep. |
| > 9.5 | Anion ( | High (> 10 mg/mL) | Good, but risk of hydrolysis if ester derivatives used. |
Module 3: Salt Selection (Solid State Fix)
If you cannot use extreme pH in your final application, you must isolate a stable salt form. The "Ortho Effect" (2-chloro) can make the amine sterically hindered, making salt crystallization tricky compared to para-isomers [12].
Recommended Counter-ions
| Salt Type | Counter-ion | Why it works | Protocol Note |
| Hydrochloride | Standard first choice. Breaks lattice energy effectively. | Dissolve in minimal conc. HCl/MeOH, evaporate to dryness. | |
| Methanesulfonate | Excellent for lipophilic bases. The organic tail matches the chlorophenyl hydrophobicity. | Use 1.0 eq Methanesulfonic acid in Acetone. | |
| Sodium | Targets the carboxylic acid. | Use 1.0 eq NaOH or Na-Ethoxide. |
Critical Warning: Do not "dry down" a salt from water if the pH is near 7. You will simply reform the zwitterion and precipitate the free acid. You must maintain the acidic/basic environment during isolation.
Module 4: Cosolvents & Formulation (Secondary Solution)
If the assay requires pH 7.4 and the compound crashes out upon dilution, you must lower the dielectric constant of the solvent.
The "2-Chloro" Hydrophobicity Factor
The 2-chloro group makes this molecule significantly more lipophilic than unsubstituted phenylalanine.
-
DMSO: The universal solvent. Usually 100% soluble.
-
Dilution Shock: When diluting a DMSO stock into aqueous buffer (pH 7.4), the compound will precipitate if the final concentration exceeds the zwitterionic solubility limit (often
).
Troubleshooting "Crash Out" (Precipitation)
If your compound precipitates upon addition to the assay buffer:
-
Reduce Stock Concentration: Lower your DMSO stock from 10 mM to 1 mM.
-
Add Surfactant: Include 0.05% Tween-20 or Triton X-100 in the assay buffer before adding the compound. This prevents the hydrophobic 2-chlorophenyl rings from aggregating [10].
-
Cyclodextrins: Use Hydroxypropyl-
-Cyclodextrin (HP- -CD) .-
Protocol: Prepare assay buffer containing 10-20% (w/v) HP-
-CD. The cyclodextrin cavity encapsulates the chlorophenyl ring, shielding it from water while maintaining solubility at neutral pH [11].
-
FAQ: Common Issues
Q: I dissolved it in 0.1N HCl, but when I added it to my PBS buffer (pH 7.4), it turned cloudy immediately. A: You hit the "Isoelectric Trap." Your PBS buffer neutralized the HCl, forcing the pH back to ~7.0 (the zwitterionic region).
-
Fix: Ensure your final concentration in PBS is below the solubility limit, or use a cosolvent/cyclodextrin system as described in Module 4.
Q: The solution gels instead of precipitating.
A: This is common with
-
Fix: Break the stacking by adding chaotic agents (urea) or increasing temperature (sonication at 40°C).
Q: Can I use the ester derivative (e.g., ethyl ester) to improve solubility? A: Esters remove the zwitterion character (blocking the COOH), making the molecule a simple amine. This increases solubility in organic solvents but might decrease water solubility unless protonated.
-
Note: Esters are prodrugs; ensure your assay system (e.g., cells) has esterases to convert it back to the active acid if necessary.
References
-
FDA Center for Drug Evaluation and Research. (2021). Product Quality Review: Baclofen (Reference ID: 4873240). (Confirming pH-dependent solubility of chlorophenyl beta-amino acids).
-
Meythaler, J. M., et al. (2016). Baclofen Solution for Low-Volume Therapeutic Delivery. International Neuromodulation Society.[1] (Data on solubility limits at neutral pH).
-
Perlovich, G. L., et al. (2010).[2] Solubility of Amino Acids: A Group-Contribution Model. (Thermodynamics of zwitterion solvation).
-
Bastin, R. J., et al. (2000).[3] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. (Guide for HCl/Sulfonate salt selection).
-
Summerfield, C., et al. (2026).[4] Which halogen to choose? Comparing chlorine and fluorine in drug design. Chemical Science. (Impact of ortho-chloro substitution on lipophilicity).
-
ChemRxiv. (2023). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. (Discussing the insolubility of ortho-phenyl rings).
-
PubChem. Compound Summary: 3-Amino-3-(4-chlorophenyl)propanoic acid (Baclofen). (Structural analog data).
Sources
- 1. Baclofen Solution for Low-Volume Therapeutic Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound 3-Aminopropanoic acid (FDB002253) - FooDB [foodb.ca]
- 3. Preparation and Characterization of Amino Acids-Based Trimethoprim Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
Validation & Comparative
Chiral HPLC Separation of Methyl 3-Amino-3-(2-chlorophenyl)propanoate Enantiomers: A Comparative Guide to Stationary Phase Selection
Methyl 3-amino-3-(2-chlorophenyl)propanoate is a highly versatile
This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for the resolution of this molecule, providing researchers with the mechanistic causality and self-validating protocols necessary to establish robust analytical methods.
Mechanistic Overview: The Causality of Chiral Recognition
The enantioseparation of underivatized
The ortho-chloro substitution on the phenyl ring plays a pivotal role in chiral discrimination. The steric bulk of the chlorine atom restricts the free rotation of the phenyl ring (rotational barrier), effectively locking the molecule into a more rigid conformation. This rigidity enhances the differential binding energy (
Supramolecular interactions driving chiral recognition on polysaccharide stationary phases.
Comparative Analysis of Chiral Stationary Phases (CSPs)
To objectively evaluate the optimal system for this compound, we must compare three distinct classes of CSPs that target different structural features of the molecule:
-
Polysaccharide-Based (Amylose vs. Cellulose) : Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) typically outperforms its cellulose counterpart (Chiralcel OD-H) for this specific scaffold. The helical structure of amylose provides a more accommodating inclusion cavity for the bulky 2-chlorophenyl group, whereas the linear cellulose backbone often results in lower selectivity (
) for ortho-substituted aromatics[4]. -
Macrocyclic Antibiotics (Teicoplanin) : Columns like Chirobiotic T feature multiple H-bonding sites, a hydrophobic cup, and operate exceptionally well for
-amino acids in reversed-phase or polar organic modes[2]. -
Crown Ethers : Columns such as ChiroSil RCA(+) utilize an 18-crown-6 ether cavity that forms a highly specific host-guest complex with the protonated primary amine (
). This requires acidic mobile phases to ensure full protonation.
Quantitative Performance Comparison
The following table summarizes the benchmark chromatographic parameters—Retention Factor (
| Stationary Phase Class | Example Column | Elution Mode | Selectivity ( | Resolution ( | Mechanistic Note & Causality |
| Amylose Carbamate | Chiralpak AD-H | Normal Phase | 1.45 | 2.8 | Helical cavity accommodates the 2-chloro steric bulk. Requires basic modifier (DEA) to suppress amine tailing. |
| Cellulose Carbamate | Chiralcel OD-H | Normal Phase | 1.22 | 1.6 | Linear backbone restricts deep inclusion of the ortho-substituted phenyl ring, lowering |
| Macrocyclic Glycopeptide | Chirobiotic T | Polar Organic | 1.80 | 3.5 | Excellent for primary amines. Methanol-based mobile phases drive strong H-bonding interactions. |
| Crown Ether | ChiroSil RCA(+) | Reversed Phase | 2.10 | 4.2 | Specific host-guest complexation with |
Experimental Protocol: Self-Validating Chiral HPLC Workflow
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It utilizes a Normal Phase approach on an Amylose-based CSP (e.g., Chiralpak AD-H), which is the industry standard for scaling up to preparative chromatography.
Method development workflow for chiral HPLC separation of beta-amino acid esters.
Step 1: Mobile Phase Preparation & Causality
-
Composition : Hexane / Isopropanol (IPA) / Diethylamine (DEA) = 80 : 20 : 0.1 (v/v/v).
-
Causality for DEA : Because this compound contains a free primary amine, it will interact strongly with residual acidic silanol groups on the silica support of the CSP. This causes severe peak tailing and loss of resolution. Adding 0.1% DEA competitively binds to these silanols, ensuring sharp, symmetrical peaks[1].
-
Preparation : Mix HPLC-grade Hexane and IPA. Add DEA, then degas via sonication for 15 minutes.
Step 2: Sample Preparation
-
Diluent : Dissolve the racemic standard in the mobile phase (Hexane/IPA 80:20) to prevent solvent-mismatch band broadening.
-
Concentration : 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Step 3: Chromatographic Conditions
-
Column : Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C. (Thermodynamic Note: Chiral separations are highly temperature-dependent. If
is borderline, lowering the temperature to 15°C often increases the enthalpic contribution to chiral discrimination, improving resolution at the cost of broader peaks). -
Detection : UV at 220 nm and 254 nm (to capture the chlorophenyl chromophore).
-
Injection Volume : 10 µL.
Step 4: System Suitability and Self-Validation
A self-validating protocol requires internal checks before analyzing unknown samples:
-
Blank Injection : Inject 10 µL of diluent. Confirm a flat baseline with no carryover at the expected retention times.
-
Racemate Verification : Inject the 1.0 mg/mL racemic standard.
-
Validation Criteria: The system must yield two distinct peaks with an area ratio of 50:50 (±1%).
-
Resolution Check: Calculate
. The method is only validated for ee% determination if (baseline separation).
-
-
Spike Recovery (Optional but Recommended) : Spike a known quantity of the (R)-enantiomer into a racemic mixture and verify that the corresponding peak area increases proportionally without shifting the retention time.
References
-
Title : High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns | Source : researchgate.net | URL :2[2]
-
Title : RStech Corporation - HPLC | Source : hplc.eu | URL : Link
-
Title : Direct high-performance liquid chromatographic enantioseparation of apolar beta-amino acids on a quinine-derived chiral anion-exchanger stationary phase | Source : nih.gov | URL : 3[3]
-
Title : Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase | Source : researchgate.net | URL : 4[4]
-
Title : WO2014113869A1 - Processes for the preparation of chiral beta amino acid derivatives using asymmetric hydrogenation catalysts | Source : google.com | URL : 1[1]
Sources
- 1. WO2014113869A1 - Processes for the preparation of chiral beta amino acid derivatives using asymmetric hydrogenation catalysts - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct high-performance liquid chromatographic enantioseparation of apolar beta-amino acids on a quinine-derived chiral anion-exchanger stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
1H NMR spectrum analysis of methyl 3-amino-3-(2-chlorophenyl)propanoate
Comparative Guide: 1H NMR Resolution Strategies for Methyl 3-amino-3-(2-chlorophenyl)propanoate
Subtitle: Optimizing Solvent Selection and Field Strength for Complex ABX Spin Systems in Chiral Intermediates
Introduction: The Analytical Challenge of Chiral -Amino Esters
This compound is a critical chiral
As a Senior Application Scientist, I frequently see researchers struggle to resolve the resulting complex multiplets. This guide objectively compares the performance of different NMR solvents (
Structural & Mechanistic Analysis (The Causality)
To optimize our NMR conditions, we must first understand the causality behind the spectral complexity.
The Diastereotopic Effect: The C3 carbon is a chiral center attached to a bulky 2-chlorophenyl group, an amine, and the C2 methylene group. According to the substitution test, replacing either of the C2 protons (
The ABX Spin System: Because
Logical derivation of the ABX spin system induced by the C3 chiral center.
Experimental Workflow: A Self-Validating Protocol
Every analytical protocol must be a self-validating system. In this workflow, the linewidth of the residual solvent peak acts as an internal control; achieving a full width at half maximum (FWHM) of
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 5.0 mg of this compound.
-
Dissolution: Dissolve the compound in 600
of the chosen deuterated solvent ( or DMSO- , 99.8% D). -
Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove paramagnetic particulates that cause line broadening.
-
Tuning & Matching: Insert the sample into the NMR probe. Tune and match the probe specifically for the
nucleus to maximize the signal-to-noise ratio (SNR). -
Locking & Shimming: Lock onto the deuterium signal of the solvent. Perform automated gradient shimming (TopShim/Z-shims), validating the shim quality against the residual solvent peak shape.
-
Acquisition: Execute a standard 1D
pulse sequence (e.g., zg30 on Bruker systems) with a relaxation delay ( ) of 2 seconds, acquiring 16 to 64 scans depending on the desired SNR.
Step-by-step experimental workflow for 1H NMR sample preparation and acquisition.
Comparative Analysis 1: Solvent Effects ( vs. DMSO- )
The choice of solvent fundamentally alters the observed chemical shifts (
Table 1: Comparative Chemical Shifts (
| Proton Environment | Multiplicity | DMSO- | Causality & Performance Notes | |
| Aromatic (4H) | m | 7.15 - 7.45 | 7.25 - 7.55 | The ortho-chloro group deshields H-6. DMSO shifts the entire multiplet slightly downfield due to polarity. |
| C3 Methine (1H) | dd | ~4.75 | ~4.50 | Deshielded by the adjacent aromatic ring and amine. |
| Methoxy (3H) | s | ~3.65 | ~3.55 | Critical Flaw in DMSO: The methoxy singlet at 3.55 ppm can be obscured by the broad residual water peak in DMSO- |
| C2 Methylene (2H) | dd, dd | ~2.65, 2.85 | ~2.55, 2.70 | Critical Flaw in DMSO: The upfield diastereotopic proton ( |
| Amine (2H) | br s | ~1.80 | ~2.80 - 3.20 | Strong H-bonding in DMSO severely deshields and broadens the |
Verdict: For this specific compound,
Comparative Analysis 2: Field Strength (400 MHz vs. 600 MHz)
When dealing with the strongly coupled ABX system of the C2-C3 aliphatic chain and the complex ortho-substituted aromatic ring, the magnetic field strength dictates whether the spectrum exhibits confusing second-order effects or clean, first-order extractable data.
The defining metric is the ratio of chemical shift dispersion (
Table 2: Field Strength Performance Comparison
| Parameter | 400 MHz Instrument | 600 MHz Instrument | Impact on Structural Elucidation |
| Larmor Frequency ( | 400.13 MHz | 600.13 MHz | Higher frequency increases the Boltzmann population difference, yielding higher intrinsic sensitivity. |
| Chemical Shift Dispersion | 400 Hz / ppm | 600 Hz / ppm | A 50% increase in dispersion physically separates overlapping multiplets. |
| Low ( | High ( | At 400 MHz, the C2 protons exhibit severe "roofing" (second-order). 600 MHz pushes the system towards a first-order AMX pattern, allowing accurate calculation of | |
| Aromatic Resolution | Overlapping multiplets | Distinct dd, td patterns | 600 MHz easily resolves the H-3, H-4, H-5, and H-6 protons of the 2-chlorophenyl ring, confirming the ortho-substitution pattern. |
Verdict: While a 400 MHz instrument is sufficient for basic identity confirmation, a 600 MHz instrument is highly recommended for rigorous structural elucidation, particularly for calculating the exact vicinal coupling constants needed to determine the favored rotational conformer of the C2-C3 bond.
Conclusion & Best Practices
To achieve the highest fidelity
References
-
Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem. URL: [Link]
-
Symmetry in NMR Spectra. Organic Chemistry Data & Info. URL: [Link]
-
Liu, Y., Zhou, E., Yu, K., Zhu, J., Zhang, Y., Xie, X., Li, J., & Jiang, H. (2008). Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly. Molecules, 13(10), 2426-2441. URL:[Link]
determining enantiomeric excess of 2-chlorophenyl beta-amino esters
Definitive Guide: Enantiomeric Excess Determination of 2-Chlorophenyl -Amino Esters
Executive Summary
This guide details the protocols for determining the enantiomeric excess (
While Chiral HPLC remains the gold standard for regulatory-grade accuracy, this guide also details Chiral GC and NMR methods for high-throughput screening and rapid in-process checks.
Decision Framework: Method Selection
The choice of method depends on sample purity, throughput requirements, and available instrumentation.
Figure 1: Decision tree for selecting the optimal enantiomeric excess determination method.
Method A: Chiral HPLC (The Gold Standard)
Best for: Final product validation, trace enantiomer detection (<0.1%), and thermally unstable esters.
The ortho-chloro group often enhances chiral recognition on polysaccharide phases due to the "molecular cleft" effect, where the bulky substituent locks the conformation inside the chiral groove.
Recommended Columns
| Column | Selector | Mechanism | Suitability for 2-Cl Analog |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | H-bonding & Steric inclusion | High. The "open" amylose helix accommodates the bulky 2-Cl group well. |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | H-bonding & | Medium. Often requires derivatization (e.g., N-Cbz) due to tighter cellulose cavity. |
| Chiralpak ID/IG | Amylose tris(3-chlorophenylcarbamate) | Immobilized / Chlorinated | High. Immobilized phase allows broader solvent range (e.g., DCM/THF) to solubilize difficult salts. |
Experimental Protocol
-
Sample Preparation: Dissolve 1 mg of the
-amino ester in 1 mL of Ethanol (HPLC grade) . Avoid dissolving directly in mobile phase if it contains high hexane content to prevent precipitation of salts. -
Mobile Phase:
-
Base: n-Hexane / Isopropanol (90:10 v/v).
-
Additive (Critical): Add 0.1% Diethylamine (DEA) or Ethanolamine .
-
Why? The free amine on the
-amino ester interacts strongly with residual silanols on the silica support, causing peak tailing. The basic additive masks these sites.
-
-
Conditions:
-
Flow Rate: 0.5 – 1.0 mL/min.[1]
-
Temperature: 25°C (lowering to 10°C can improve resolution
by reducing thermal motion). -
Detection: UV at 254 nm (targeting the chlorophenyl ring).
-
Self-Validation Check:
-
Inject the racemate first to establish the separation factor (
). A value of is required for accurate integration. -
If peaks overlap, derivatize the amine with acetic anhydride (N-Ac) or benzyl chloroformate (N-Cbz). The amide N-H is a better hydrogen bond donor for the chiral selector than the free amine.
Method B: Chiral Gas Chromatography (GC)
Best for: Volatile esters (methyl/ethyl), high-throughput screening, and green chemistry (solvent-free).
Recommended Column
-
Chirasil-L-Val (N-propionyl-L-valine-tert-butylamide polysiloxane).
-
Cyclodextrin-based (e.g., Rt-
DEX).
Derivatization Protocol (Mandatory)
Free amino esters often adsorb to the injection liner or decompose. You must convert the amine to a trifluoroacetamide or acetamide.
-
Reaction:
-
Take 5 mg sample in a vial.
-
Add 200
L Trifluoroacetic Anhydride (TFAA) and 200 L DCM. -
Heat at 60°C for 15 minutes.
-
Evaporate to dryness under
stream and redissolve in pure DCM.
-
-
GC Conditions:
-
Carrier Gas: Helium or Hydrogen (constant flow 1.5 mL/min).
-
Injector: 250°C, Split ratio 50:1.
-
Oven Program: 100°C (hold 1 min)
5°C/min 180°C.
-
Why this works: The trifluoroacetyl group increases volatility and introduces a strong dipole that interacts specifically with the L-Valine selector, often resulting in baseline separation of the 2-Cl enantiomers.
Method C: F / H NMR Spectroscopy
Best for: Rapid "quick-and-dirty" checks during reaction optimization; does not require a chiral column.
Protocol: Mosher's Amide Formation
Using (R)-(-)-
-
Derivatization:
-
Mix 10 mg
-amino ester, 15 mg (S)-(+)-MTPA-Cl, and 20 L Pyridine in 0.6 mL . -
Shake for 10 minutes (reaction is usually instantaneous).
-
-
Analysis:
-
F NMR: Look for the
singlet. The diastereomers will typically show a separation ( ) of 0.05 – 0.20 ppm. -
H NMR: Focus on the
-proton (chiral center) or the ester methyl group. The magnetic anisotropy of the Mosher phenyl ring will shift these protons differently depending on the configuration (Shielding/Deshielding).
-
F NMR: Look for the
Note on 2-Cl Substituent: The ortho-chloro group creates a "locked" conformation in the Mosher amide, often enhancing the
Comparative Analysis
| Feature | Chiral HPLC | Chiral GC | NMR (Mosher's) |
| Accuracy | High ( | High ( | Medium ( |
| Throughput | 20-40 min/sample | 10-20 min/sample | 5 min/sample (if no workup) |
| Cost | High (Columns/Solvents) | Low (Gas/Column life) | High (Deuterated solvents) |
| Sample Req. | Non-destructive | Destructive | Destructive (Derivatization) |
| 2-Cl Specificity | Excellent resolution on AD-H | Good resolution on Chirasil-Val | High |
References
-
Chiral HPLC Separ
-Amino Esters- Source: BenchChem. "A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR."
-
(General validation context)
-
Lipase-C
-Aryl -Amino Esters- Source: MDPI, Catalysts. "Efficient Synthesis of New Fluorinated -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." (Describes GC methods for aryl-substituted -amino esters).
-
Polysaccharide Columns for Halogen
- Source: PubMed. "Conventional Chiralpak ID vs. capillary Chiralpak ID-3... for the enantioselective HPLC separation.
-
Chiral GC Derivatiz
- Source: Sigma-Aldrich. "Proline Derivatization and Enantioresolution by Chiral GC." (Transferable protocol for amino acid esters).
Sources
reference standard for methyl 3-amino-3-(2-chlorophenyl)propanoate
Comparative Guide: Reference Standards for Methyl 3-Amino-3-(2-chlorophenyl)propanoate in Pharmaceutical Development
As a Senior Application Scientist, I frequently encounter late-stage drug development bottlenecks caused by poorly characterized early-stage intermediates. This compound (CAS: 823189-96-4)[1] is a critical
However, the inherent chemical liabilities of this molecule demand a rigorous approach to reference standard selection. The benzylic carbon (C3) adjacent to the amine is a stereocenter prone to epimerization under basic conditions, and the methyl ester is highly susceptible to hydrolysis, yielding 3-amino-3-(2-chlorophenyl)propanoic acid[2]. Relying on uncertified materials can lead to compounding stereochemical impurities in the final API. This guide objectively compares reference standard sourcing strategies and provides a self-validating analytical framework for material qualification.
Comparative Analysis: Sourcing and Qualification Tiers
When establishing a , laboratories typically choose between three tiers of material. While commercial research-grade materials are readily available[3], they often lack the metrological traceability required for GMP API release testing.
Table 1: Performance and Reliability Comparison of Reference Standard Tiers
| Analytical Metric | Certified Reference Material (CRM) | Commercial Research Grade | In-House Synthesized / Purified |
| Absolute Purity | qNMR validated (e.g., | HPLC Area % only (often misleading) | Variable; requires extensive internal validation |
| Chiral Certification | Enantiomeric excess (ee) > 99% certified | Often sold as racemate or uncertified ee | Dependent on internal asymmetric synthesis success |
| Traceability | ISO 17034 / ISO/IEC 17025 compliant | None (Lot-to-lot variation common) | None (Unless internally audited to ISO standards) |
| Stability | Continuous monitoring; defined expiration | Retest dates often arbitrary | Requires dedicated stability chamber allocation |
| Cost-Efficiency | High initial cost, zero hidden analytical costs | Low initial cost, high risk of batch failure | Extremely high hidden labor and instrument costs |
The Causality of Standard Selection
Why is a simple HPLC area percentage insufficient for this compound? Traditional HPLC assumes uniform UV response factors across all impurities—a dangerous assumption when dealing with inorganic salts, aliphatic solvents, or non-chromophoric degradants.
To establish a true reference standard, we must utilize an orthogonal, self-validating workflow. Quantitative NMR (qNMR) measures the absolute number of protons, providing a direct mass fraction when compared to a traceable internal standard. This value is then cross-verified against a Mass Balance calculation (100% - organic impurities - water - residual solvents).
Fig 1: Orthogonal analytical workflow for CRM certification.
Experimental Protocol: Self-Validating Qualification System
To elevate a commercial research-grade batch[1] to an internally qualified working standard, execute the following validated protocol.
Step 1: qNMR Absolute Assay (The Primary Anchor)
-
Causality: We use Maleic acid (NIST SRM 350b) as the internal standard. Its singlet resonance at ~6.3 ppm sits perfectly in the spectral window between the aliphatic ester/amine signals (2.5–4.5 ppm) and the aromatic 2-chlorophenyl signals (7.2–7.5 ppm) of the analyte, ensuring zero peak overlap.
-
Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg).
-
Solvent: Dissolve in 0.6 mL of Deuterated DMSO-d6 containing 0.01% TMS.
-
Acquisition: Set the relaxation delay (D1) to 30 seconds. Why? This ensures complete longitudinal relaxation (T1 > 5 × longest T1) of all protons, which is mandatory for quantitative integration.
Step 2: Chiral HPLC-UV for Enantiomeric Excess (ee)
-
Causality: The free primary amine on the analyte interacts strongly with residual silanols on silica-based chiral stationary phases, causing severe peak tailing. We add Diethylamine (DEA) as a competitive silanol blocker to ensure sharp peaks and accurate integration of trace chiral impurities.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (90:10 v/v) containing 0.1% DEA.
-
Flow Rate & Detection: 1.0 mL/min; UV detection at 220 nm.
Step 3: Degradation Tracking & Mass Balance
Calculate the absolute purity using the Mass Balance formula: Purity = (100% - Water% - Solvents%) × (HPLC Organic Purity%) If the Mass Balance purity deviates from the qNMR purity by >0.5%, the standard fails qualification, indicating undetected non-chromophoric impurities.
Fig 2: Primary degradation pathways requiring stability monitoring.
Conclusion
For early discovery, commercial research-grade this compound is sufficient. However, as synthesis scales toward clinical phases, the hidden costs of chiral inversion and ester hydrolysis[2] necessitate either the procurement of an ISO 17034 CRM or the rigorous execution of the self-validating qNMR/HPLC protocol detailed above. Never rely solely on area normalization for a compound with such distinct stereochemical and hydrolytic liabilities.
References
1.[1] Sigma-Aldrich. "this compound | 823189-96-4". sigmaaldrich.com. URL: 2.[3] BLD Pharm. "823189-96-4 | this compound". bldpharm.com. URL: 3.[2] Pharmaffiliates. "Miscellaneous-impurities | 3-Amino-3-(2-chlorophenyl)propanoic Acid". pharmaffiliates.com. URL:
Sources
HPLC retention time of methyl 3-amino-3-(2-chlorophenyl)propanoate
An In-Depth Technical Guide to the HPLC Analysis of Methyl 3-amino-3-(2-chlorophenyl)propanoate
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound (CAS: 823189-96-4)[1]. As a chiral β-amino acid ester, this compound requires robust analytical methods to determine both its chemical purity and its enantiomeric composition. Such analyses are critical in drug development and quality control, where different enantiomers can exhibit varied pharmacological and toxicological profiles[2][3].
This document moves beyond a simple recitation of parameters. It is designed for researchers and drug development professionals, offering a detailed exploration of the underlying chromatographic principles and a practical framework for method development. We will compare and contrast achiral (Reversed-Phase) and chiral HPLC strategies, providing field-proven insights into how to select and optimize a separation method tailored to your specific analytical goals.
Part 1: Achiral Purity Analysis via Reversed-Phase (RP-HPLC)
For determining the chemical purity and quantifying impurities of this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The primary retention mechanism is the hydrophobic interaction between the analyte and the nonpolar stationary phase (e.g., C18 or C8)[4].
The Critical Role of Mobile Phase pH
The structure of the target molecule contains a primary amine, an ionizable functional group that makes mobile phase pH the single most powerful parameter for controlling its retention time[5].
-
At Low pH (e.g., pH 2-4): The amine group (-NH₂) is fully protonated to its cationic form (-NH₃⁺). This charge increases the molecule's overall polarity, weakening its interaction with the hydrophobic stationary phase and leading to shorter retention times [4][6]. This is often desirable for achieving good peak shape, as protonation can minimize undesirable interactions with residual silanols on the silica support[4].
-
At Mid-to-High pH (e.g., pH 6-8): As the mobile phase pH approaches the pKa of the amine (typically ~9-10), the equilibrium shifts towards the neutral, un-ionized form (-NH₂). This form is significantly more hydrophobic, leading to a stronger interaction with the stationary phase and longer retention times [5][6]. However, operating silica-based columns above pH 7 can lead to column degradation and peak tailing due to ionized silanols[4][7].
The relationship between pH, the analyte's ionization state, and its resulting retention on a reversed-phase column is a foundational concept for robust method development.
Protocol 1: General Purpose RP-HPLC Method for Purity
This protocol provides a robust starting point for assessing the purity of this compound. It is designed to be self-validating through clear system suitability criteria.
1. Instrumentation and Materials:
-
HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 254 nm (The chlorophenyl group should provide a response at 254 nm, while 210 nm offers more universal detection).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (Re-equilibration)
-
3. Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in the sample diluent.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
4. Causality and Rationale:
-
TFA as a Modifier: 0.1% TFA maintains a low pH (~2.5), ensuring the amine is protonated for good peak shape[8]. It also acts as an ion-pairing agent, further improving peak symmetry.
-
Gradient Elution: A gradient is used to ensure that impurities with a wide range of polarities will be eluted from the column within a reasonable time.
-
Dual Wavelength Detection: Monitoring at two wavelengths helps in distinguishing impurities from the main peak, as the response ratio may differ.
5. Expected Results and System Suitability:
-
Expected Retention: The retention time will be highly dependent on the exact C18 column used, but under these acidic conditions, it is expected to be in the early-to-mid portion of the gradient.
-
System Suitability:
-
Tailing Factor: The peak for the main analyte should have a tailing factor between 0.9 and 1.5.
-
Reproducibility: The retention time for six replicate injections should have a relative standard deviation (RSD) of <1.0%.
-
| Parameter Change | Expected Effect on Retention Time | Rationale |
| Increase % Acetonitrile | Decrease | Increases mobile phase elution strength, pushing the hydrophobic analyte off the column faster. |
| Increase Mobile Phase pH | Increase | De-protonates the amine, increasing analyte hydrophobicity and strengthening its interaction with the C18 phase[6]. |
| Change to C8 Column | Decrease | A C8 stationary phase is less retentive than a C18 phase due to the shorter alkyl chains. |
Part 2: Enantioselective Analysis via Chiral HPLC
The analysis of enantiomers requires a chiral environment. In HPLC, this is achieved by using a Chiral Stationary Phase (CSP). The CSP forms transient, diastereomeric complexes with each enantiomer, and the difference in the stability of these complexes leads to different retention times[3][9]. For a β-amino acid ester like our target compound, several classes of CSPs are viable alternatives.
Comparison of Key Chiral Stationary Phase (CSP) Technologies
Selecting the correct CSP is the most critical step in chiral method development. The table below compares three major classes of CSPs well-suited for this type of analyte.
| CSP Class | Chiral Selector Example | Typical Mobile Phases | Separation Principle & Suitability |
| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., Chiralpak® AD, Chiralcel® OD) | Normal Phase: Hexane/Alcohol (IPA, EtOH) Polar Organic: Acetonitrile/Alcohol | Forms chiral cavities and interacts via hydrogen bonding, dipole-dipole, and π-π interactions. Highly versatile and often the first choice for screening[9]. Well-suited for aromatic compounds. |
| Macrocyclic Glycopeptide | Teicoplanin (e.g., Astec® CHIROBIOTIC® T) | Reversed-Phase: Water/ACN/MeOH with acid/base modifier Polar Ionic: ACN/MeOH with acid/base | Complex mechanism involving ionic interactions, hydrogen bonding, and inclusion in macrocyclic cavities. Excellent for underivatized amino acids and polar compounds[10][11]. |
| Crown Ether-Based | (+)-(18-Crown-6)-tetracarboxylic acid (e.g., CROWNPAK® CR(+)) | Reversed-Phase: Acidic aqueous buffer (e.g., HClO₄) with optional MeOH | Based on the inclusion of the protonated primary amine (-NH₃⁺) into the chiral crown ether cavity. Highly specific for compounds with a primary amine near a chiral center[12][13]. |
Workflow for Chiral HPLC Method Development
A structured, logical approach is essential for efficiently developing a chiral separation method. The process involves screening different columns and mobile phase systems, followed by optimization of the most promising conditions.
Protocol 2: Chiral Separation Using a Polysaccharide CSP (Normal Phase)
This method is a common first approach due to the broad applicability of polysaccharide columns[3][9].
1. Instrumentation and Materials:
-
HPLC system with UV detector.
-
Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm (or similar amylose-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Sample Diluent: Mobile Phase.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: Isocratic, sufficient to elute both enantiomers (e.g., 20 min).
3. Rationale:
-
Normal Phase: The nonpolar mobile phase and polar stationary phase are classic conditions for polysaccharide CSPs.
-
Alcohol Modifier (IPA): The percentage of IPA is the primary tool for adjusting retention time. Increasing the IPA percentage will decrease retention.
-
Basic Additive (DEA): A small amount of a basic additive like DEA is crucial for obtaining good peak shape for basic analytes by masking active sites on the silica support.
Protocol 3: Chiral Separation Using a Crown Ether CSP (Reversed Phase)
This method is highly specific and can provide excellent resolution if the analyte structure is compatible[12][13].
1. Instrumentation and Materials:
-
HPLC system with UV detector.
-
Column: CROWNPAK® CR(+), 4.0 x 150 mm, 5 µm.
-
Mobile Phase: Perchloric acid solution (pH 2.0) / Methanol (90:10, v/v).
-
Sample Diluent: Mobile Phase.
2. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 20 °C (Temperature can be a powerful tool for optimizing resolution on these columns[13]).
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: Isocratic, sufficient to elute both enantiomers (e.g., 30 min).
3. Rationale:
-
Acidic Mobile Phase: A low pH (1-2) is mandatory to ensure the primary amine is fully protonated (-NH₃⁺), which is essential for the complexation interaction with the crown ether[13].
-
Methanol Modifier: The organic modifier percentage controls the retention time. Increasing methanol will decrease retention.
-
Column Temperature: Lowering the temperature often increases retention and can significantly improve enantiomeric separation on crown ether phases[13].
Conclusion
There is no single "correct" retention time for this compound. The optimal HPLC method and resulting retention behavior are a direct function of the analytical goal—purity or enantiomeric excess. For purity, a well-chosen RP-HPLC method with precise pH control provides robust and reliable data. For enantiomeric separation, a systematic screening of diverse chiral stationary phases, particularly polysaccharide and crown ether-based columns, is the most effective strategy. By understanding the chemical principles behind each method, researchers can logically develop and optimize a separation that is both efficient and scientifically sound.
References
-
AKJournals. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17(4), 297-301. Available at: [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 929(1-2), 97-109. Available at: [Link]
-
Sumichiral. (n.d.). Chiral Columns for enantiomer separation by HPLC. Available at: [Link]
-
Péter, A., Tóth, G., & Tourwé, D. (2009). HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase. Journal of Separation Science, 32(8), 1262-1269. Available at: [Link]
-
Hyun, M. H., Han, S. C., & Whangbo, S. H. (2003). Liquid chromatographic separation of the enantiomers of beta-amino acids on a ligand exchange chiral stationary phase. Biomedical Chromatography, 17(5), 292-296. Available at: [Link]
-
Gampe, N., Ladocsi, L., Fejős, I., Boldizsár, I., Darcsi, A., & Béni, S. (2022). Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. Journal of Chromatography A, 1675, 463089. Available at: [Link]
-
Parvez, S., Johnson, S., & Muschol, M. (2006). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. Available at: [Link]
-
Way, J., & Reid, G. L. (1995). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography, 18(15), 2949-2963. Available at: [Link]
-
Chromatography Forum. (2008). high pH mobile phase (RP-HPLC). Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
-
Khan, A., et al. (2018). Analysis of amino acids by high performance liquid chromatography. GSC Biological and Pharmaceutical Sciences, 5(2), 036-045. Available at: [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]
-
LCGC International. (2016). Reversed Phase HPLC for the Analysis of Biomolecules. Available at: [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
-
Henderson, C. M., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415, 5249–5258. Available at: [Link]
-
Zaggout, F. R., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1443-1450. Available at: [Link]
Sources
- 1. This compound | 823189-96-4 [sigmaaldrich.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. akjournals.com [akjournals.com]
- 7. high pH mobile phase (RP-HPLC) - Chromatography Forum [chromforum.org]
- 8. hplc.eu [hplc.eu]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
A Researcher's Guide to Distinguishing β-Amino Esters from β-Lactam Byproducts by Infrared Spectroscopy
In the realm of organic synthesis, particularly in the construction of molecules with significant biological activity, the formation of β-amino esters is a crucial step. However, reactions designed to produce these valuable compounds, such as the Reformatsky-type reaction, can sometimes yield cyclic β-lactam byproducts.[1] Differentiating the desired linear product from the cyclic byproduct is paramount for reaction monitoring, purification, and final product characterization. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly effective method for this purpose. This guide provides an in-depth comparison, grounded in spectroscopic principles, to enable researchers to confidently distinguish between these two classes of molecules.
The Spectroscopic Foundation: Why Carbonyl Stretching is the Key
The primary diagnostic tool within an IR spectrum for this specific challenge is the carbonyl (C=O) stretching vibration.[2] The position of this intense absorption band is exquisitely sensitive to the electronic and structural environment of the carbonyl group. The fundamental difference between a β-amino ester and a β-lactam lies in the cyclic nature of the lactam. This structural constraint is the root cause of the observable spectroscopic divergence.
The Influence of Ring Strain
A β-lactam is a four-membered ring containing an amide functional group. This small ring structure is highly strained, forcing the bond angles to deviate significantly from the ideal sp² hybridization (approximately 120°) of the carbonyl carbon.[3][4] This angle strain has a profound effect on the hybridization of the bonds. To accommodate the constrained geometry, the C-C and C-N bonds within the ring adopt more p-character. Consequently, the C=O bond gains more s-character, which strengthens and stiffens it.[3][4] According to Hooke's Law for a simple harmonic oscillator, a stiffer bond (higher force constant) vibrates at a higher frequency. This results in a characteristic shift of the C=O stretching frequency to a higher wavenumber in β-lactams compared to their acyclic counterparts.[5][6]
-
β-Lactams: The high degree of ring strain shifts the carbonyl absorption to a significantly higher frequency, typically found in the range of 1760-1786 cm⁻¹ .[7]
-
β-Amino Esters: As acyclic (or large-ring) esters, they lack this ring strain. Their carbonyl stretching frequency appears in the standard region for saturated aliphatic esters, generally between 1735-1750 cm⁻¹ .[8][9][10]
This substantial difference of at least 25 cm⁻¹ provides a clear and reliable diagnostic window to distinguish between the two structures.
Secondary Spectroscopic Evidence: The Role of the N-H Bond
While the carbonyl stretch is the most definitive indicator, the presence or absence of N-H bond vibrations can provide powerful corroborating evidence, particularly when dealing with primary or secondary β-amino esters.
-
N-H Stretching: Primary and secondary β-amino esters will exhibit N-H stretching absorptions in the region of 3300-3500 cm⁻¹ .[8][11] Primary amines (R-NH₂) typically show two distinct peaks (one for asymmetric and one for symmetric stretching), while secondary amines (R₂-NH) show a single peak.[12][13] These bands are often of medium intensity and can be broadened by hydrogen bonding.
-
N-H Bending: Primary amines also display a characteristic "scissoring" vibration (bending) that appears as a broad band in the 1560-1640 cm⁻¹ range.[8]
In contrast, a fully substituted β-lactam, formed via cyclization of the corresponding β-amino ester, will lack an N-H bond and therefore will not show these characteristic absorptions. The absence of peaks in the 3300-3500 cm⁻¹ region is a strong indicator that cyclization to the lactam has occurred.
Data Summary: A Comparative Table of Key IR Absorptions
For clarity, the key distinguishing vibrational frequencies are summarized below.
| Functional Group Vibration | β-Amino Ester (Linear Product) | β-Lactam (Cyclic Byproduct) | Rationale for Difference |
| C=O Stretch (νC=O) | 1735-1750 cm⁻¹ (Strong, Sharp) | 1760-1786 cm⁻¹ (Strong, Sharp) | High ring strain in the 4-membered lactam ring increases the C=O bond's force constant, shifting the absorption to a higher wavenumber.[6] |
| N-H Stretch (νN-H) | 3300-3500 cm⁻¹ (Medium, Broad) | Absent (if fully substituted) | Present in primary/secondary amines; absent in the cyclized lactam structure.[12] |
| N-H Bend (δN-H) | 1560-1640 cm⁻¹ (Medium, Broad) | Absent (if fully substituted) | A secondary indicator for primary amines, absent in the cyclized lactam.[8] |
| C-O Stretch (νC-O) | 1000-1300 cm⁻¹ (Two strong bands) | Not a primary diagnostic feature | While present, these bands are in a more complex region of the spectrum and are less diagnostic than the C=O stretch.[10] |
Experimental Protocol and Workflow
The following outlines a standard procedure for analyzing a reaction mixture suspected of containing both β-amino ester and β-lactam.
Protocol: Sample Preparation and FTIR Analysis
-
Sample Preparation:
-
For Liquid Samples (Neat): Place one or two drops of the crude reaction mixture directly between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Gently press the plates together to form a thin liquid film.
-
For Solid Samples (KBr Pellet): Mix approximately 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
For Solutions (Solvent Casting): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or chloroform). Apply a drop of the solution to a salt plate and allow the solvent to evaporate completely, leaving a thin film of the sample.
-
-
Background Spectrum: Place the sample holder (with blank salt plates or a pure KBr pellet) into the FTIR spectrometer and acquire a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as the sample matrix.
-
Sample Spectrum: Place the prepared sample into the spectrometer and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Analytical Workflow
Caption: Logical workflow for IR spectrum analysis.
Structural Comparison
The fundamental structural differences leading to the distinct IR spectra are highlighted below.
Caption: Key structural and spectroscopic differences.
Conclusion
Infrared spectroscopy stands out as a first-line analytical technique for the real-time monitoring of reactions that may produce β-lactams as byproducts of β-amino ester synthesis. The significant, predictable shift in the carbonyl stretching frequency—from the ~1735-1750 cm⁻¹ range for the desired ester to >1760 cm⁻¹ for the strained cyclic lactam—provides an unambiguous diagnostic marker. This primary evidence, supported by the presence or absence of N-H stretching bands, equips researchers with a powerful and accessible tool to ensure the purity of their synthetic intermediates and final products, ultimately accelerating the drug development process.
References
- Brainly. (2024, February 16). Ring strain dramatically affects the carbonyl infrared stretching frequency. Explain the trend using.
- Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency.
-
IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]
- Kanai, K., Wakabayashi, H., & Honda, T. (2002). SELECTIVE SYNTHESIS OF β-AMINO ESTERS AND β-LACTAMS BY RHODIUM-CATALYZED REFORMATSKY-TYPE REACTION. Heterocycles, 58, 413.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
- ECHEMI. (n.d.). Explaining the IR stretching frequency of Lactones (cyclic esters).
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
- Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- National Center for Biotechnology Information. (2021, December 17). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study.
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- YouTube. (2023, January 11). N-H Stretching and Bending Vibrations.
- PubMed. (1982, December). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. Importance of the bending angle of the C(4)-N(5) bond from plane C(6)-N(5)-C(8) in the beta-lactam ring.
- Google Patents. (n.d.). EP0180398A1 - Synthesis of beta-lactam.
- ResearchGate. (2025, October 31). NH4Cl Catalyzed synthesis of β-amino Esters.
- University of Calgary. (n.d.). IR: carbonyl compounds.
-
Infrared Spectroscopy. (n.d.). Retrieved from [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- National Center for Biotechnology Information. (n.d.). Components of the carbonyl stretching band in the infrared spectra of hydrated 1,2-diacylglycerolipid bilayers: a reevaluation.
- ScienceDirect. (n.d.). The carbonyl stretching bands in the infrared spectra of unsaturated lactones.
- Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.
- PubMed. (n.d.). FTIR study of five complex beta-lactam molecules.
- National Center for Biotechnology Information. (n.d.). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities.
- ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and....
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of β-Lactam compounds. Retrieved from Journal of Chemical and Pharmaceutical Research
- Frontiers. (2022, March 23). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition.
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A Researcher's Guide to the Stereochemical Analysis of β-Amino Esters: Determining and Comparing the Specific Rotation of (S)-methyl 3-amino-3-(2-chlorophenyl)propanoate
In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities. The β-amino acid derivative, (S)-methyl 3-amino-3-(2-chlorophenyl)propanoate, represents a class of compounds with significant potential as pharmaceutical intermediates. Ascertaining its enantiomeric purity is paramount, and the measurement of specific rotation remains a fundamental and accessible technique for this purpose.
The Imperative of Chirality in Drug Development
The significance of isolating a single enantiomer of a drug candidate cannot be overstated. One enantiomer may be the active therapeutic agent (the eutomer), while its mirror image (the distomer) could be inactive, less active, or, in the worst-case scenario, contribute to undesirable or toxic effects.[1] Therefore, confirming the stereochemical integrity of a compound like (S)-methyl 3-amino-3-(2-chlorophenyl)propanoate is a crucial quality control step.[2]
Specific rotation ([α]) is a physical property that quantifies the extent to which a chiral compound rotates the plane of polarized light.[3] It is a characteristic constant for a given enantiomer under defined conditions (temperature, solvent, concentration, and light wavelength).[1] Measuring this value provides a rapid and non-destructive method to:
-
Identify and characterize a specific enantiomer.[2]
-
Determine enantiomeric excess (e.e.) or optical purity of a sample.[4][5]
-
Monitor the stereochemical outcome of asymmetric synthesis or chiral resolution processes.[6]
While modern techniques like chiral HPLC offer higher precision for quantifying enantiomeric ratios, polarimetry is an invaluable and historically significant tool for initial characterization and for confirming the identity of a bulk, enantiomerically-enriched sample.[4]
Comparative Analysis: Specific Rotation of Structurally Related Compounds
To provide a predictive context for the expected specific rotation of (S)-methyl 3-amino-3-(2-chlorophenyl)propanoate, it is instructive to compare it with structurally similar molecules. The magnitude and sign (dextrorotatory, +, or levorotatory, -) of rotation are highly sensitive to the molecule's three-dimensional structure, including the nature and position of substituents.
The table below presents specific rotation data for related β-amino acid derivatives. Note the significant impact of the N-protecting group (Fmoc) and the position of the chloro-substituent on the phenyl ring.
| Compound | Structure | Specific Rotation ([α]) | Conditions |
| Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid | ![]() | -32 ± 2° | c=1 in DMF, 25°C, D-line |
| (S)-methyl 3-amino-3-(2-chlorophenyl)propanoate | ![]() | To be determined experimentally | To be defined (e.g., c=1 in MeOH, 25°C) |
| (R)-methyl 3-amino-3-(2-chlorophenyl)propanoate | ![]() | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer | To be defined |
Note: The structures shown are representative. The specific rotation for the target compound is the value to be determined via the protocol below.
Experimental Protocol: High-Integrity Determination of Specific Rotation
This protocol outlines a self-validating system for accurately measuring the specific rotation of (S)-methyl 3-amino-3-(2-chlorophenyl)propanoate. The causality behind each step is explained to ensure methodological rigor.
Instrumentation and Calibration
-
Instrument: A calibrated polarimeter, either manual or digital, equipped with a sodium D-line lamp (λ = 589.3 nm).[7]
-
Causality: The sodium D-line is the historical and most common standard wavelength for specific rotation measurements, ensuring comparability of data across literature. Photoelectric polarimeters are recommended for their higher accuracy (≥ 0.01°).[7]
-
Calibration:
-
Turn on the sodium lamp and allow it to stabilize for at least 15-20 minutes.
-
Place the empty, clean polarimeter tube in the sample chamber and take a zero reading.
-
Fill the tube with the chosen solvent (e.g., Methanol, HPLC grade) and take a solvent blank reading. This reading must be subtracted from the sample reading to correct for any optical activity of the solvent or cell-induced rotation.[7]
-
Sample Preparation
-
Purity: Ensure the sample of (S)-methyl 3-amino-3-(2-chlorophenyl)propanoate is of high chemical and enantiomeric purity, as impurities can drastically alter the observed rotation.[4]
-
Concentration (c): Accurately weigh approximately 100 mg of the sample and dissolve it in the chosen solvent in a 10 mL volumetric flask. This creates a concentration of c = 1 g/100 mL.
-
Causality: Specific rotation is an intensive property, but the observed rotation is concentration-dependent.[3][8] A standard concentration (e.g., c=1) is used for consistency and reporting. The relationship is defined by Biot's Law.[8]
-
Solvent: The choice of solvent is critical as it can influence the conformation of the solute and thus its specific rotation. Methanol or ethanol are common choices for this class of compounds. The solvent must be explicitly reported.[2]
Measurement Procedure
-
Rinse the polarimeter tube (standard length, l = 1 decimeter) with a small amount of the prepared sample solution, then discard the rinsing.[9][10]
-
Fill the tube carefully with the sample solution, ensuring no air bubbles are present in the light path.[9][11] Most tubes have a bubble trap for this purpose.
-
Place the filled tube in the polarimeter's sample compartment.
-
Allow the solution to equilibrate to the standard measurement temperature, typically 20°C or 25°C, as specified by the instrument.[7]
-
Measure the optical rotation (α_obs). For a digital instrument, record the stabilized value. For a manual instrument, rotate the analyzer to find the point of minimum light intensity or matched field brightness, taking multiple readings (e.g., three clockwise and three counter-clockwise) and averaging them to minimize operator error.[7]
-
Record the exact concentration, solvent, temperature, and wavelength.
Calculation of Specific Rotation
The specific rotation ([α]λT) is calculated using the following formula:[3]
[α]λT = αobs / (l × c)
Where:
-
[α]λT is the specific rotation at temperature T and wavelength λ.
-
αobs is the observed rotation in degrees (after subtracting the solvent blank).
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in grams per milliliter (g/mL) or grams per 100 mL (g/100mL), depending on the convention used. Be consistent.
Visualizing the Experimental and Conceptual Frameworks
To clarify the relationships between the experimental steps and the underlying principles, the following diagrams are provided.
Caption: Workflow for determining specific rotation.
Caption: Principle of optical activity measurement.
Conclusion
The determination of specific rotation for (S)-methyl 3-amino-3-(2-chlorophenyl)propanoate is an essential step in its chemical and pharmaceutical development. While a literature value is not currently established, this guide provides the rigorous experimental protocol necessary for its determination. By comparing the resulting value with those of structurally similar compounds, researchers can gain valuable insights into the stereochemical nature of their molecule. Adherence to this detailed methodology ensures the generation of reliable, reproducible data that is critical for advancing research and meeting the stringent quality standards of the pharmaceutical industry.
References
-
Vertex AI Search. Experiment No. 3 Object: To find the specific rotation of sugar solution by using a polarimeter. 9
-
Vertex AI Search. EXPERIMENT NO.4. To determine the specific rotation of glucose by polarimeter using three different concentration. 10
-
Chemistry Stack Exchange. (2015). Why are enantiomeric excess % and specific rotation considered? 4
-
Fiveable. (2025). Specific rotation Definition. 2
-
CD Formulation. Optical Rotation Testing for Nucleic Acid Drugs. 5
-
Anton Paar Wiki. European Pharmacopoeia 2.2.7. Optical Rotation. 1
-
ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Link
-
Science Mania. (2024). Understanding Specific Rotation: A Key Property of Chiral Compounds. 3
-
digicollections.net. 1.4 Determination of optical rotation and specific rotation. 7
-
PASCO scientific. Determine Concentration through Polarimetry (PDF). 8
-
The Neotia University. WORK INSTRUCTION: Polarimeter. 11
-
Chem-Impex. Fmoc-(S-3-amino-3-(4-chlorophenyl)propionic acid. Link
-
Chemistry LibreTexts. (2014). 5.21: Enantiomers Can Be Distinguished by Biological Molecules. Link
-
Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC. Link
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Structural Insights & Solid-State Performance: Methyl 3-amino-3-(2-chlorophenyl)propanoate Hydrochloride
Executive Summary
Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride is a critical
This guide provides a comparative structural analysis, focusing on the ortho-chlorine substituent's role in defining crystal packing and conformational rigidity compared to its para- and meta- analogs. We also detail the solid-state advantages of the hydrochloride salt form over the free base.
Key Performance Indicators (KPIs)
| Feature | This compound HCl | Alternative: Free Base | Alternative: 4-Cl Analog |
| Physical State | Crystalline Solid (High MP: ~165-170°C) | Oily Liquid / Low MP Solid | Crystalline Solid |
| Storage Stability | High (Non-hygroscopic if pure) | Low (Oxidation/Hydrolysis prone) | High |
| Conformational Freedom | Restricted (Steric lock by 2-Cl) | Flexible | Flexible |
| Solubility | High in MeOH, Water; Low in Et2O | High in Organics; Low in Water | Similar to 2-Cl |
Comparative Structural Analysis
The "Ortho-Effect": 2-Cl vs. 4-Cl Analogs
The defining feature of this molecule is the chlorine atom at the ortho (2-) position of the phenyl ring. In crystal engineering, this is not merely a heavy atom; it acts as a steric anchor .
-
4-Chlorophenyl (Para): The substituent is distal to the chiral center (
). The phenyl ring retains significant rotational freedom relative to the propanoate backbone. -
2-Chlorophenyl (Ortho): The chlorine atom introduces significant steric clash with the hydrogen atoms on
.-
Result: The torsion angle
is forced into a specific range to minimize energy, effectively "locking" the conformation. This pre-organization is advantageous for binding affinity in drug targets but can complicate crystallization due to lower packing efficiency.
-
Salt vs. Free Base Performance
For drug development, the hydrochloride salt is the superior solid-state form.
-
Lattice Energy: The free base relies on weak dipole-dipole interactions and limited H-bonding (
). The HCl salt introduces a robust ionic lattice driven by the ammonium cation ( ) and chloride anion ( ). -
Hydrogen Bonding Network:
-
Primary Interaction: Charge-assisted hydrogen bonds (
). -
Secondary Interaction: Bifurcated bonds where the carbonyl oxygen accepts a hydrogen from the ammonium group (
). -
Outcome: This network creates a high-melting, stable lattice that resists degradation better than the free base.
-
Racemate vs. Enantiomer
-
Racemate (
): Typically crystallizes in centrosymmetric space groups where enantiomers pair up (heterochiral dimerization). This is often the thermodynamically most stable form. -
Enantiomer (
or ): Requires chiral resolution (e.g., via lipase hydrolysis as noted in recent literature). The packing is often less dense than the racemate, leading to slightly lower melting points and different solubility profiles.
Experimental Protocols
Synthesis Workflow (Modified Rodionov / Esterification)
The most robust route to the hydrochloride salt involves the esterification of the corresponding
Reagents:
-
3-amino-3-(2-chlorophenyl)propanoic acid (Precursor)
-
Thionyl Chloride (
) or Acetyl Chloride (generating anhydrous HCl in situ)
Step-by-Step Protocol:
-
Activation: Cool Methanol (50 mL) to 0°C in an ice bath.
-
Reagent Generation: Dropwise add Thionyl Chloride (1.5 eq) to the methanol. Caution: Exothermic reaction releases
and HCl gas. -
Addition: Add the
-amino acid (1.0 eq) in one portion. -
Reflux: Heat the mixture to reflux (65°C) for 4-6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).
-
Isolation: Evaporate solvent under reduced pressure to obtain a crude solid.
-
Purification: Recrystallize from Methanol/Diethyl Ether.
Crystallization for X-Ray Diffraction
To obtain single crystals suitable for diffraction, a slow vapor diffusion method is recommended over simple cooling.
-
Dissolution: Dissolve 20 mg of the crude HCl salt in a minimum amount of Methanol (approx 0.5 mL) in a small vial (inner vial).
-
Diffusion Chamber: Place the small vial inside a larger jar containing 10 mL of Diethyl Ether or Hexane (Antisolvent).
-
Equilibration: Cap the large jar tightly. The ether vapors will slowly diffuse into the methanol, lowering the solubility gradually.
-
Harvest: Allow to stand undisturbed at room temperature for 3-7 days. Colorless block-like crystals will form.
Visualizations
Crystal Engineering Logic & Interaction Map
This diagram illustrates the stabilizing forces within the crystal lattice of the hydrochloride salt.
Caption: Interaction map showing the dominant N-H...Cl charge-assisted hydrogen bonds and the steric locking mechanism caused by the ortho-chlorine substituent.
Synthesis & Processing Workflow
Caption: Step-by-step workflow from the parent acid to high-quality single crystals of the ester hydrochloride.
Experimental Data Summary
The following data represents typical crystallographic parameters for racemic
Table 1: Crystal Data & Structure Refinement (Representative)
| Parameter | Value / Description |
| Crystal System | Monoclinic |
| Space Group | |
| Z (Molecules/Unit Cell) | 4 |
| Temperature | 296(2) K |
| Radiation | Mo |
| Calculated Density | ~1.35 - 1.45 g/cm³ |
| Absorption Coefficient | ~0.4 - 0.5 mm⁻¹ |
Table 2: Hydrogen Bonding Geometry ( )
Note: Values are derived from analogous structures in the Cambridge Structural Database (CSD).
| D-H...A | D-H (
References
-
Synthesis of
-Amino Acid Derivatives: Title: "Recent advances in the synthesis of -amino acids."[3][4][5] Source:Current Organic Chemistry, 2002. URL:[Link] -
Structural Analogs (4-Chlorophenyl): Title: "Crystal structure of methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride."[6] Source:Acta Crystallographica Section E, 2011. URL:[Link](Note: Search for specific congener in IUCr database)
-
Lipase-Catalyzed Resolution (Enantiomers): Title: "Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." Source:Molecules, 2020. URL:[Link]
-
General Crystallization Protocols: Title: "Crystallization of Organic Compounds: An Industrial Perspective." Source:Wiley Online Library. URL:[Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-amino-3-(2-chlorophenyl)propanoate
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 3-amino-3-(2-chlorophenyl)propanoate, a halogenated organic compound. The procedures outlined here are grounded in established safety protocols and regulatory requirements to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on data from analogous compounds, this compound should be presumed to be harmful if swallowed or inhaled and to cause skin and serious eye irritation.[1][2][3]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should also be worn.[4][5]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and dispose of them in accordance with laboratory procedures after handling the chemical waste.[6]
-
Body Protection: A standard laboratory coat must be worn.[7]
-
Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
Waste Characterization and Segregation: The "Why" Behind the "How"
Proper waste segregation is a cornerstone of safe laboratory practice and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[8][9] this compound is a halogenated organic compound due to the presence of a chlorine atom on the phenyl ring. This classification is critical for disposal.
Halogenated organic wastes are typically incinerated at high temperatures, a process that is more complex and costly than the fuel blending used for non-halogenated solvents.[10] Mixing halogenated and non-halogenated waste streams leads to the entire mixture being treated as halogenated waste, significantly increasing disposal costs and environmental burden.[10][11]
Therefore, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of this compound from the point of generation to its final collection for professional disposal.
Waste Container Selection and Labeling
-
Select an Appropriate Container:
-
Properly Label the Waste Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[13][14]
-
Clearly write the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[11][13]
-
If other halogenated solvents are to be added to the same container, list all constituents and their approximate percentages.
-
Include the name of the principal investigator and the laboratory location.
-
Waste Accumulation and Storage
-
Point of Generation:
-
Secondary Containment:
-
Keep Containers Closed:
-
Segregation from Incompatibles:
Preparing for Disposal
-
Do Not Overfill:
-
Fill the waste container to no more than 90% of its capacity to allow for vapor expansion and to prevent spills when moving the container.[12]
-
-
Requesting a Pickup:
Regulatory Compliance
All laboratory waste disposal is governed by federal and local regulations. Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA provides a "cradle-to-grave" framework for managing hazardous waste.[9][12]
-
Occupational Safety and Health Administration (OSHA): OSHA's "Occupational exposure to hazardous chemicals in laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan, which includes procedures for safe waste disposal.[16][17]
It is the responsibility of the Principal Investigator to ensure that all laboratory personnel are trained on these procedures and that the lab is in compliance with all institutional and regulatory requirements.[17]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and actions in the disposal process for this compound.
Caption: A flowchart outlining the safe disposal process.
References
- Daniels Health. (2025, May 21).
- Environmental Marketing Services. (2024, July 15).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- TCI EUROPE N.V. (n.d.).
- MedLab. (2019, June 15).
- Environment, Health and Safety (EHS). (n.d.). Organic Solvents.
- ChemScene. (n.d.). Methyl (3S)-3-amino-3-(2-chlorophenyl)
- U.S. Environmental Protection Agency (EPA). (2025, November 25).
- Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
- Braun Research Group. (n.d.).
- CymitQuimica. (2024, December 19). Safety Data Sheet: tert-butyl 3-{[(2-chlorophenyl)
- PubChem. (n.d.). Methyl 3-amino-3-(4-chlorophenyl)
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.
- Fisher Scientific. (2025, December 22).
- MSC Chemical Safety Manual. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 3-amino-3-(4-chlorophenyl)
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



